2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTUHWBMGWMUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231357 | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854860-52-9 | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854860-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride CAS 854860-52-9
An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride (CAS 854860-52-9)
Disclaimer: Publicly available information directly pertaining to 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS 854860-52-9) is scarce. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous and predictive overview based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic routes and reactivity profiles are based on expert analysis and are intended to guide research and development efforts.
Executive Summary
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. The presence of four substituents on the benzene ring, including two sterically demanding methyl groups flanking the sulfonyl chloride moiety, suggests unique reactivity and potential as a specialized building block in medicinal chemistry and materials science. The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, valued for its ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1][2] This guide provides a projected synthesis, a detailed analysis of its expected chemical behavior, and potential applications for this novel reagent.
Predicted Physicochemical Properties & Structural Data
While experimental data is not available, the properties of the target compound can be reliably estimated. These properties are crucial for planning synthetic procedures, purification, and storage.
| Property | Predicted Value / Information |
| CAS Number | 854860-52-9 |
| Molecular Formula | C₈H₇Cl₃O₂S |
| Molecular Weight | 273.56 g/mol |
| IUPAC Name | 2,5-dichloro-3,6-dimethylbenzene-1-sulfonyl chloride |
| Appearance | Likely a white to off-white crystalline solid (by analogy to similar compounds) |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and reactive with protic solvents (water, alcohols).[3] |
| Thermal Stability | Expected to be stable at room temperature but may decompose at elevated temperatures. |
Proposed Synthesis and Mechanistic Rationale
A robust synthesis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride can be envisioned starting from the commercially available precursor, 1,4-dichloro-2,5-dimethylbenzene (also known as 2,5-dichloro-p-xylene). The key transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation.
Overall Synthetic Pathway
The proposed two-step synthesis involves the formation of the key aromatic precursor followed by the introduction of the sulfonyl chloride group.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichloro-2,5-dimethylbenzene (CAS 1124-05-6)
The synthesis of the precursor, 1,4-dichloro-2,5-dimethylbenzene, starts from p-xylene via a Friedel-Crafts-type chlorination.[4][5]
-
To a magnetically stirred solution of p-xylene (1.0 eq) in a suitable solvent such as carbon tetrachloride or excess p-xylene at 0-5 °C, add a catalytic amount of iron(III) chloride (FeCl₃, 0.05 eq).
-
Bubble chlorine gas (Cl₂, 2.2 eq) through the solution at a steady rate while maintaining the temperature below 10 °C. The reaction is exothermic and should be monitored carefully.
-
Upon completion (monitored by GC-MS), the reaction mixture is quenched by carefully pouring it into cold water.
-
The organic layer is separated, washed with aqueous sodium bicarbonate solution, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by fractional distillation to yield pure 1,4-dichloro-2,5-dimethylbenzene.
Protocol 2: Chlorosulfonation of 1,4-Dichloro-2,5-dimethylbenzene
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[3][6]
-
In a dry, round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize the HCl byproduct), place an excess of chlorosulfonic acid (ClSO₃H, ~5.0 eq).
-
Cool the acid to 0 °C in an ice bath.
-
Slowly add 1,4-dichloro-2,5-dimethylbenzene (1.0 eq) portion-wise to the stirred acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
The reaction mixture is then very carefully poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic nature and vigorous evolution of HCl gas.
-
The precipitated solid product is collected by vacuum filtration.
-
The solid is washed thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product is dried in a vacuum oven at a low temperature (e.g., 40 °C). Further purification can be achieved by recrystallization from a non-protic solvent like hexane or carbon tetrachloride.
Mechanistic Insights: The Chlorosulfonation Reaction
Chlorosulfonation is a classic electrophilic aromatic substitution. The active electrophile is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺) or protonated chlorosulfonic acid, which is generated in situ.[7][8]
Caption: General mechanism of electrophilic chlorosulfonation.
The directing effects of the substituents on the 1,4-dichloro-2,5-dimethylbenzene ring are critical. The two methyl groups are activating and ortho-, para-directing, while the two chloro groups are deactivating but also ortho-, para-directing. The substitution will occur at one of the two equivalent vacant positions (C3 or C6), which are ortho to a methyl group and meta to a chloro group, leading to the desired product.
Predicted Reactivity and Synthetic Utility
The reactivity of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is dominated by the electrophilic sulfur atom. However, the two adjacent methyl groups introduce significant steric hindrance, which will likely modulate its reactivity compared to unhindered analogs.
Core Reactivity with Nucleophiles
The primary utility of this compound will be in its reaction with nucleophiles to form sulfonamides and sulfonate esters.[1]
Caption: Core reactions with amine and alcohol nucleophiles.
-
Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct, will yield N-substituted sulfonamides.[9] The steric hindrance may necessitate higher reaction temperatures or longer reaction times. These sulfonamides are valuable scaffolds in drug discovery.[2]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols will produce sulfonate esters. This reaction is synthetically important as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Potential Applications in Drug Development
The unique substitution pattern makes this reagent a valuable tool for introducing sterically-defined sulfonyl moieties into drug candidates. This can be used to:
-
Probe Binding Pockets: The bulky nature of the substituent can be used to explore steric tolerance in enzyme active sites or receptor binding pockets.
-
Improve Pharmacokinetic Properties: The lipophilic nature of the dichlorodimethylphenyl group can modulate the solubility, membrane permeability, and metabolic stability of a parent drug molecule.
-
Create Novel Scaffolds: It can be used to synthesize novel classes of inhibitors for various enzymes where a sulfonamide warhead is required, such as carbonic anhydrases or protease inhibitors.
Projected Safety and Handling
As with all sulfonyl chlorides, 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride should be handled with care.
-
Hazard Class: Corrosive.
-
Reactivity: Reacts exothermically with water, alcohols, and amines. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: Causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood.
References
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PubChem. 2,5-Dichlorobenzenesulfonyl chloride. National Center for Biotechnology Information.
-
Sigma-Aldrich. 2,5-Dichlorobenzenesulfonyl chloride 98%.
-
ChemicalBook. 2,5-DICHLOROBENZENESULFONYL CHLORIDE Chemical Properties, Uses, Production.
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National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
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Millipore Sigma. 2,5-Dichlorobenzenesulfonyl chloride 98%.
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BenchChem. Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.
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United States Biological. 2,5-Dichlorobenzenesulfonyl Chloride.
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CAS Common Chemistry. Sodium hypochlorite.
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Google Patents. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
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ChemicalBook. Sodium hypochlorite.
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BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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Google Patents. US5710355A - Method of making chlorobenzenes.
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Wikipedia. Benzenesulfonyl chloride.
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Sigma-Aldrich. 2,5-Dichlorobenzenesulfonyl chloride 98%.
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Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
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PrepChem.com. Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.
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ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
Sigma-Aldrich. Sodium hypochlorite CP.
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Acmec Biochemical. 5402-73-3[2,5-Dichlorobenzenesulfonyl chloride].
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PubChem. Sodium Hypochlorite.
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Fisher Scientific. CAS RN 7681-52-9.
-
Molbase. 2,5-DICHLOROBENZENE-1-SULFONYL CHLORIDE.
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Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?.
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PrepChem.com. Synthesis of 2,5-dichlorotoluene.
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Reddit. So, I'm working on chlorosulfonation....
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US EPA. Benzenesulfonyl chloride, 2,5-dichloro-.
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ChemicalBook. Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
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ResearchGate. 2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates.
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NIST. Benzene, 1,4-dichloro-2,5-dimethyl-.
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PubChem. 1,4-Dichloro-2,5-dimethylbenzene.
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Google Patents. US4031146A - Process for the production of 2,5-dichlorotoluene.
-
PubMed. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene.
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Organic Syntheses. trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE.
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chemical structure of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride
[1][2][3][4]
Chemical Identity & Structural Analysis[5][6]
This compound is a highly functionalized benzenesulfonyl chloride derivative, characterized by a dense substitution pattern that imparts unique steric and electronic properties. It serves as a specialized intermediate in the synthesis of sulfonamides, particularly for pharmaceutical and agrochemical applications where metabolic stability (blocked metabolic sites) and lipophilicity are required.
Nomenclature & Identifiers[3][5][6][7][8][9][10]
-
IUPAC Name: 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride[1][2]
-
Molecular Formula: C₈H₇Cl₃O₂S
-
Molecular Weight: 273.56 g/mol
-
SMILES: Cc1c(S(=O)(=O)Cl)c(Cl)cc(Cl)c1C (Isomeric confirmation required based on precursor)
Structural Topology
The molecule is based on a benzene core with five substituents, leaving only one aromatic proton.
-
Position 1: Sulfonyl Chloride group (-SO₂Cl).
-
Positions 2 & 5: Chlorine atoms (-Cl).[2]
-
Positions 3 & 6: Methyl groups (-CH₃).
-
Position 4: Hydrogen (-H).[3]
Steric & Electronic Environment: The ortho-methyl group at C6 and the ortho-chlorine at C2 create significant steric hindrance around the sulfonyl center. This "ortho-effect" retards the rate of nucleophilic attack compared to unhindered sulfonyl chlorides, providing resistance to premature hydrolysis while allowing for controlled derivatization. The chlorine atoms at 2 and 5 exert a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur atom, which partially counteracts the steric hindrance.
Synthetic Pathway[8]
The primary route to 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is the chlorosulfonation of 2,5-dichloro-p-xylene. This electrophilic aromatic substitution (EAS) exploits the directing effects of the existing substituents.
Precursor Analysis: 2,5-Dichloro-p-xylene[12][13]
-
Structure: 1,4-Dimethyl-2,5-dichlorobenzene.
-
Symmetry: The precursor is centrosymmetric; the protons at positions 3 and 6 are chemically equivalent.
-
Regioselectivity: Substitution occurs at either C3 or C6. Due to symmetry, both sites yield the same product.
Experimental Protocol: Chlorosulfonation
Reaction:
Methodology:
-
Reagent Setup: Charge a flame-dried 3-neck flask with chlorosulfonic acid (5–10 equivalents). Excess acid acts as both reagent and solvent.
-
Addition: Cool the acid to 0–5°C. Slowly add solid 2,5-dichloro-p-xylene portion-wise to control the exotherm (HCl gas evolution).
-
Heating: Once addition is complete, warm the mixture to 60–80°C. Maintain for 2–4 hours.
-
Note: The steric bulk of the substrate may require higher temperatures compared to simple toluene derivatives.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the oily residue slowly onto crushed ice with vigorous stirring.
-
Isolation: The sulfonyl chloride precipitates as a solid. Filter, wash with cold water (to remove H₂SO₄), and dry in a vacuum desiccator over P₂O₅.
-
Purification: Recrystallize from non-polar solvents (e.g., hexane or CCl₄) or low-boiling ethers if necessary.
Visualization: Synthesis Mechanism
The following diagram illustrates the electrophilic aromatic substitution pathway.
Caption: Synthesis via chlorosulfonation. The precursor's symmetry ensures a single regioisomer.
Physical & Spectral Properties[6]
Physical Data (Experimental & Predicted)
| Property | Value | Source/Note |
| Appearance | Beige to off-white crystalline solid | [1] |
| Melting Point | 55–57 °C | [1] |
| Boiling Point | ~369 °C (Predicted) | [1] |
| Density | ~1.5 g/cm³ | Predicted based on halogen content |
| Solubility | Soluble in DCM, CHCl₃, THF; hydrolyzes in water | Standard for R-SO₂Cl |
Spectroscopic Characterization (Predicted)
Researchers should verify product identity using the following expected signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.5–7.8 ppm (s, 1H): The lone aromatic proton at position 4. It will appear as a singlet, potentially slightly broadened by long-range coupling to methyls.
-
δ 2.6–2.8 ppm (s, 3H): Methyl at C6 (Ortho to SO₂Cl). Deshielded by the sulfonyl group.
-
δ 2.3–2.5 ppm (s, 3H): Methyl at C3.
-
-
¹³C NMR:
-
Expect 8 unique carbon signals. The carbonyl-like sulfonyl ipso-carbon will be significantly deshielded (~140+ ppm).
-
-
IR Spectroscopy:
-
1360–1380 cm⁻¹: Asymmetric SO₂ stretch.
-
1160–1180 cm⁻¹: Symmetric SO₂ stretch.
-
-
Mass Spectrometry (GC-MS):
-
Molecular ion [M]⁺ at m/z ~272/274/276 (distinct isotope pattern due to Cl₃).
-
Fragment [M-Cl]⁺ (loss of sulfonyl Cl) and [M-SO₂Cl]⁺ (aryl cation).
-
Reactivity & Applications
Reactivity Profile
The reactivity of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is defined by the competition between electronic activation and steric deactivation.
-
Sulfonylation (Nucleophilic Substitution):
-
Reacts with primary and secondary amines to form sulfonamides .
-
Condition Note: Due to the C6-methyl and C2-chlorine steric bulk, reactions with bulky amines (e.g., tert-butylamine) may require elevated temperatures or stronger bases (DMAP catalysis).
-
-
Hydrolysis:
-
Slow hydrolysis in water compared to benzenesulfonyl chloride.
-
Stable enough for aqueous workups if performed rapidly at low temperatures.
-
Experimental Workflow: Sulfonamide Synthesis
To synthesize a sulfonamide derivative (Ar-SO₂-NH-R):
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool to 0°C.
-
Add 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (1.05 eq) dissolved in DCM dropwise.
-
Monitor by TLC. If reaction is sluggish, add 10 mol% DMAP and warm to reflux.
Caption: Reactivity pathways. Steric hindrance at C2/C6 favors controlled sulfonylation over hydrolysis.
Safety & Handling
-
Hazards: Corrosive (Category 1B).[4] Causes severe skin burns and eye damage.[5][6] Reacts with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
References
-
Chemical Reagent Data. (2025). 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride - Product Analysis. CnReagent. Link
-
Accela ChemBio. (2025).[2][5] Catalog Entry: CAS 854860-52-9.[1][2] Accela ChemBio Inc.[2] Link
-
Sigma-Aldrich. (2025).[4] General Handling of Sulfonyl Chlorides. Merck KGaA.[5] Link
-
PubChem. (2025). Compound Summary: 2,5-Dichlorobenzenesulfonyl chloride (Analogous Reactivity). National Library of Medicine. Link
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An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications
Core Compound Profile: 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride
This section details the fundamental properties of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, with data for the unmethylated analogue, 2,5-dichlorobenzenesulfonyl chloride, provided for reference.
| Property | 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (Predicted) | 2,5-dichlorobenzenesulfonyl chloride (Experimental) |
| Molecular Formula | C₈H₇Cl₃O₂S | C₆H₃Cl₃O₂S[1][2][3][4][5][6][7] |
| Molecular Weight | 289.56 g/mol | 245.51 g/mol [4][7][8] |
| CAS Number | Not available | 5402-73-3[1][2][4][5][6][7] |
| Physical Form | Predicted to be a solid | Off-white to pale beige crystalline solid[1] |
| Melting Point | Predicted to be higher than the analogue | 36-37 °C[1][8] |
Theoretical Synthesis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride
The introduction of methyl groups to the dichlorinated benzene ring presents a unique synthetic challenge. A plausible and efficient method for the preparation of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride would involve the direct chlorosulfonation of 1,4-dichloro-2,5-dimethylbenzene. This approach is based on well-established electrophilic aromatic substitution reactions.
Proposed Synthetic Workflow
The following diagram outlines the proposed two-step synthesis of the target molecule.
Caption: Proposed synthetic workflow for 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol is a hypothetical procedure and should be adapted and optimized based on laboratory-scale trials.
Materials:
-
1,4-dichloro-2,5-dimethylbenzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Starting Material: Add 1,4-dichloro-2,5-dimethylbenzene (1 equivalent) to the flask.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred starting material. The temperature should be carefully monitored and maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride can be further purified by recrystallization or column chromatography.
Reactivity and Mechanistic Insights
The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom. The two electron-withdrawing oxygen atoms and the chlorine atom create a significant partial positive charge on the sulfur, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Potential Applications in Drug Development
Benzenesulfonyl chlorides are crucial building blocks in medicinal chemistry, primarily for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
-
Antibacterial Agents: Sulfonamide-based drugs were among the first successful antibacterial agents. The introduction of the 2,5-dichloro-3,6-dimethyl substitution pattern could lead to novel antibacterial candidates with improved efficacy or a different spectrum of activity.
-
Enzyme Inhibitors: The sulfonamide moiety is known to bind to the active sites of various enzymes. For instance, 2,5-Dichlorobenzenesulfonyl chloride has been used to synthesize benzoxazole benzenesulfonamide analogs as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes.[8] The unique substitution pattern of the target molecule could offer new possibilities for designing potent and selective enzyme inhibitors.
-
Other Therapeutic Areas: Sulfonamides are also found in drugs for treating a variety of other conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. The novel structure of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride could be explored for the development of new drugs in these and other therapeutic areas.
Safety and Handling
While specific safety data for 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is unavailable, it should be handled with the same precautions as other sulfonyl chlorides. 2,5-Dichlorobenzenesulfonyl chloride is classified as corrosive and an irritant.[2]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
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2,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 79401 - PubChem. [Link]
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Benzenesulfonyl chloride, 2,5-dichloro- - Substance Details - SRS | US EPA. [Link]
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2,5-DICHLOROBENZENE-1-SULFONYL CHLORIDE | CAS 5402-73-3. [Link]
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An In-depth Technical Guide on the Properties and Applications of Sterically Hindered Dichlorobenzenesulfonyl Chlorides
Abstract
Sterically hindered dichlorobenzenesulfonyl chlorides, particularly isomers like 2,6-dichlorobenzenesulfonyl chloride, represent a class of specialty reagents whose unique reactivity profile offers significant advantages in modern organic synthesis. The steric impediment imposed by the ortho-chloro substituents profoundly influences the electrophilicity of the sulfonyl group, leading to attenuated reactivity and enhanced selectivity. This guide provides a comprehensive exploration of the synthesis, unique chemical properties, and strategic applications of these reagents. We will delve into the mechanistic underpinnings of their selectivity, provide validated experimental protocols, and showcase their utility in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of these powerful synthetic tools.
Introduction: The Strategic Value of Steric Hindrance
In the vast toolkit of organic synthesis, sulfonyl chlorides are foundational reagents for the construction of sulfonamides and sulfonate esters—moieties of immense importance in medicinal chemistry and materials science.[2][3] The reactivity of a standard benzenesulfonyl chloride is high, driven by the potent electrophilicity of the sulfur atom.[2] While often advantageous, this high reactivity can be a double-edged sword, leading to a lack of selectivity in molecules with multiple nucleophilic sites and undesired side reactions.
This is where the concept of steric hindrance becomes a design element. By flanking the sulfonyl chloride group with bulky substituents, such as the two chlorine atoms in 2,6-dichlorobenzenesulfonyl chloride, we can modulate its reactivity. These ortho-chlorine atoms act as steric shields, impeding the trajectory of incoming nucleophiles. This steric congestion is the primary determinant of the reagent's unique behavior, enabling levels of chemoselectivity that are difficult to achieve with unhindered counterparts like tosyl chloride (TsCl) or benzenesulfonyl chloride.[4][5]
This guide will focus primarily on 2,6-dichlorobenzenesulfonyl chloride as the archetypal example of this class, exploring how its sterically governed reactivity provides elegant solutions to complex synthetic challenges.
Synthesis and Characterization
The reliable synthesis of sterically hindered dichlorobenzenesulfonyl chlorides is crucial for their application. A common and effective laboratory-scale synthesis for 2,6-dichlorobenzenesulfonyl chloride involves the oxidative chlorination of 2,6-dichlorothiophenol.[1]
General Synthesis Protocol
A robust method for the preparation of 2,6-dichlorobenzenesulfonyl chloride is the reaction of 2,6-dichlorothiophenol with an oxidizing and chlorinating agent like N-chlorosuccinimide (NCS) in a mixed solvent system.[1]
Experimental Protocol: Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2,6-dichlorothiophenol (1.0 eq), N-chlorosuccinimide (5.0 eq), and potassium acetate (0.5 eq).
-
Solvent Addition: Add a mixed solvent of acetic acid, water, and dichloromethane (e.g., in a 3:1:4 ratio by volume) to the flask.
-
Reaction Execution: Cool the mixture to 0 °C in an ice bath and stir. Allow the reaction to slowly warm to room temperature and continue stirring until completion (monitoring by TLC is recommended).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water (3x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 2,6-dichlorobenzenesulfonyl chloride can be further purified by recrystallization or column chromatography if necessary. An 80% yield is reported for this procedure.[1]
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized reagent.
| Property | Value | Source |
| CAS Number | 6579-54-0 | [6][7] |
| Molecular Formula | C₆H₃Cl₃O₂S | [6][7] |
| Molecular Weight | 245.51 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| Melting Point | 53-56 °C | [1] |
| ¹H NMR (CDCl₃) | δ 7.57 (d, 2H), 7.47 (t, 1H) | [1] |
Note: The provided NMR data corresponds to a dichlorobenzenesulfonyl chloride; specific peak assignments for the 2,6-isomer should be confirmed against a verified spectrum.
The Impact of Steric Hindrance on Reactivity and Selectivity
The two ortho-chlorine atoms in 2,6-dichlorobenzenesulfonyl chloride create a sterically congested environment around the electrophilic sulfur atom. This has profound consequences for its reaction kinetics and selectivity.
Attenuated Reactivity
Compared to unhindered sulfonyl chlorides, the 2,6-dichloro isomer reacts significantly slower with nucleophiles.[5] This is a direct result of the increased activation energy required for the nucleophile to bypass the steric guards (the chlorine atoms) and approach the sulfur center.[5] This reduced reactivity is not a drawback; rather, it is the key to its enhanced selectivity. While a reaction with an unhindered sulfonyl chloride might be complete in minutes at room temperature, a reaction with a hindered equivalent may require elevated temperatures or prolonged reaction times to achieve a good yield.[5]
Figure 2: A decision-making workflow for troubleshooting reactions involving sterically hindered sulfonyl chlorides. [5]
Safety and Handling
Like all sulfonyl chlorides, sterically hindered dichlorobenzenesulfonyl chlorides are reactive and require careful handling.
-
Corrosive: They cause severe skin burns and eye damage. [7]* Moisture Sensitive: They react with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. [1]All reactions should be conducted under anhydrous conditions using oven-dried glassware and dry solvents. [5]* Handling: Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Sterically hindered dichlorobenzenesulfonyl chlorides are not merely less reactive versions of their unhindered cousins; they are precision tools for selective synthesis. By leveraging the predictable effects of steric hindrance, chemists can achieve selective transformations that would otherwise require multi-step protecting group strategies. Their ability to discriminate between nucleophiles based on size makes them invaluable reagents in the synthesis of complex, highly functionalized molecules, cementing their role as essential building blocks in pharmaceutical and chemical research.
References
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Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Journal of Organic Chemistry of the USSR (English Translation), 23(11). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 522183, 2,6-Dichlorobenzenesulfonylchloride. Retrieved from [Link]
-
He, B., et al. (n.d.). Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. DR-NTU, Nanyang Technological University. Retrieved from [Link]
- King, J. F., & Hillhouse, J. H. (1979). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. Retrieved from [Link]
- Bar-Eli, K., & Kustin, K. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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Anonymous. MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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PubChemLite. 2,6-dichlorobenzenesulfonyl chloride (C6H3Cl3O2S). Retrieved from [Link]
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Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
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-
Organic Syntheses. Benzenesulfonyl chloride. Retrieved from [Link]
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Technical Guide: Solubility & Solvent Compatibility of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride
The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride .
CAS Registry Number: 854860-52-9 Molecular Formula: C₈H₇Cl₃O₂S Molecular Weight: ~273.56 g/mol Physical State: Solid (Melting Point: 55–57 °C)[1]
Executive Summary
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is a sterically congested electrophile derived from the chlorosulfonation of 2,5-dichloro-p-xylene. Its solubility profile is governed by two competing factors: lipophilicity (driven by the methyl and chloro substituents) and electrophilic reactivity (the sulfonyl chloride moiety).
Unlike simple benzenesulfonyl chlorides, the ortho-substituents (chlorine and methyl groups flanking the sulfonyl center) provide significant steric protection. This reduces the rate of hydrolysis, allowing for a broader range of handling conditions in moist air, but it necessitates specific solvent choices to prevent "oiling out" during purification due to its low melting point.
Solubility Thermodynamics & Solvent Selection
The dissolution of this compound relies on Van der Waals forces and dipole-dipole interactions. It lacks hydrogen bond donors, making it strictly hydrophobic.
Solvent Compatibility Matrix
The table below categorizes solvents based on Solubility (thermodynamic capacity to dissolve) and Stability (kinetic resistance to degradation).
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High | Reaction medium; Extraction. |
| Aromatic | Toluene, Benzene, Xylene | Good (>50 mg/mL) | High | Recrystallization (with antisolvent); Heating reactions. |
| Ethers | THF, 2-MeTHF, MTBE, Diethyl Ether | Good | Moderate* | Reaction medium. *Ensure anhydrous; THF absorbs water. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-Good | High | Workup; Crystallization. |
| Aliphatic | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | High | Antisolvent (precipitant). |
| Polar Aprotic | DMF, DMAc, DMSO, Acetonitrile | Excellent | Low-Moderate | S_NAr reactions. Risk of rapid hydrolysis if wet; DMSO can oxidize. |
| Protic | Methanol, Ethanol, Water | Variable | Unstable | AVOID. Causes solvolysis to sulfonic acid/esters. |
The "Oiling Out" Phenomenon
Because the melting point (55–57 °C) is relatively low, this compound often separates as an oil rather than a crystal during purification if the solvent is too hot or the concentration is too high.
-
Risk Factor: Recrystallizing from high-boiling solvents (e.g., pure Toluene) often leads to a biphasic liquid system upon cooling.
-
Mitigation: Use a solvent pair where the "good" solvent has a low boiling point (e.g., DCM/Hexane) to allow crystallization at lower temperatures.
Reaction Workflow & Solvent Decision Logic
The choice of solvent dictates the reaction trajectory. The diagram below illustrates the decision logic for selecting a solvent based on the intended process (Synthesis vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements. Note the emphasis on chlorinated solvents for reactions and biphasic systems for workup.
Stability & Hydrolysis Kinetics
While "insoluble" in water, sulfonyl chlorides react with water at the interface. However, 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride exhibits enhanced hydrolytic stability compared to benzenesulfonyl chloride.
Mechanistic Insight: Steric Shielding
The sulfonyl sulfur atom is electrophilic, but it is flanked by a Chlorine atom (C2) and a Methyl group (C4) on the aromatic ring.
-
Effect: These bulky ortho-substituents block the trajectory of incoming nucleophiles (water), forcing the reaction to proceed slower.
-
Practical Consequence: You can perform aqueous washes (e.g., 1M HCl wash to remove pyridine) during workup without significant degradation of the product, provided the wash is cold (<5 °C) and rapid.
Hydrolysis Pathway Diagram
Figure 2: The steric hindrance around the sulfur atom retards the nucleophilic attack of water, granting a kinetic stability window during aqueous workup.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for process optimization.
-
Preparation: Dry a 20 mL scintillation vial and weigh it (
). -
Saturation: Add 2.0 mL of the target solvent (e.g., Toluene) to the vial.
-
Addition: Add 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride in 100 mg increments, vortexing for 30 seconds between additions, until solid persists (saturation).
-
Equilibration: Stir at 25 °C for 1 hour.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >40 °C to avoid sublimation or degradation).
-
Calculation: Weigh the dried residue (
).
Protocol B: Purification via Anti-Solvent Precipitation
Recommended over thermal recrystallization to prevent oiling out.
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM (Dichloromethane) at room temperature. The solution should be concentrated but free-flowing.
-
Filtration: If insoluble particulates remain, filter through a cotton plug.
-
Precipitation: While stirring rapidly, slowly add Hexanes (or Heptane) dropwise.
-
Crystallization: Stop adding Hexane just as the cloudiness persists. Cool the mixture to -20 °C (freezer) for 2 hours.
-
Collection: Filter the resulting white crystals and wash with cold Hexane.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12627914 (2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride). Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual reference for solubility parameter prediction).
-
Accela ChemBio. (2024). Safety Data Sheet: 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.[1][4][5][6][7] Retrieved from [Link]
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difference between 2,5-dichloro and 2,5-dimethyl sulfonyl chlorides
An In-depth Technical Guide to the Core Differences Between 2,5-Dichloro- and 2,5-Dimethylbenzenesulfonyl Chlorides
Authored by: A Senior Application Scientist
This guide provides a detailed comparative analysis of 2,5-dichlorobenzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. We will delve into their structural distinctions, consequential differences in reactivity, and the strategic implications for their application in synthesis and medicinal chemistry.
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The power of this scaffold lies in its modularity; by selecting appropriately substituted benzenesulfonyl chlorides, chemists can systematically modulate the physicochemical and pharmacological properties of the final molecule to optimize for potency, selectivity, and pharmacokinetic profiles.
This guide focuses on two such reagents: 2,5-dichlorobenzenesulfonyl chloride and a lesser-documented analogue, 2,5-dimethylbenzenesulfonyl chloride. While structurally similar, the electronic disparity between the chloro and methyl substituents imparts dramatically different chemical personalities, influencing their reactivity and ultimate utility. Understanding these differences is paramount for rational molecular design and synthetic strategy.
Structural and Physicochemical Properties: A Tale of Two Electronic Profiles
The fundamental difference between these two molecules lies in the nature of the substituents at the 2 and 5 positions of the benzene ring.
Caption: Generalized workflow for sulfonyl chloride synthesis.
Protocol: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride
This protocol is adapted from established methods for chlorosulfonation. [4]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition: Charge the flask with 1,4-dichlorobenzene. Cool the flask in an ice bath and slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid via the dropping funnel while stirring.
-
Heating: After the addition is complete, slowly heat the reaction mixture. For the synthesis of 2,5-dichlorobenzenesulfonyl chloride, a temperature of around 150°C is reported to be effective. [4]Maintain this temperature for several hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with stirring. The product will precipitate as a solid or an oil.
-
Isolation: Separate the product from the aqueous layer. If it is a solid, it can be collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Comparative Reactivity: The Decisive Role of Electronics
The core chemical transformation involving sulfonyl chlorides is nucleophilic substitution at the sulfur center. The reactivity of the sulfonyl chloride is directly proportional to the electrophilicity of the sulfur atom.
-
2,5-Dichlorobenzenesulfonyl Chloride (Higher Reactivity): The two electron-withdrawing chlorine atoms pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This inductive effect makes the sulfur atom more electron-deficient (more electrophilic) and thus significantly more susceptible to attack by nucleophiles (e.g., amines). [5]
-
2,5-Dimethylbenzenesulfonyl Chloride (Lower Reactivity): The two electron-donating methyl groups push electron density into the aromatic ring. This effect reduces the partial positive charge on the sulfonyl sulfur, making it less electrophilic and, consequently, less reactive towards nucleophiles compared to its dichloro-substituted counterpart. [5][6] This principle is well-established and aligns with Hammett equation studies on substituted benzenesulfonyl chlorides, which show that electron-withdrawing groups accelerate the rate of nucleophilic substitution. [5][6]
Caption: Electronic effects on sulfonyl chloride reactivity.
Applications in Drug Development and Synthesis
The choice between these two reagents is a strategic decision made to fine-tune the properties of the target sulfonamide.
2,5-Dichlorobenzenesulfonyl Chloride
Due to its higher reactivity, this reagent is often used for efficient sulfonamide synthesis. The resulting 2,5-dichlorobenzenesulfonamide moiety imparts specific properties to the final molecule:
-
Modulation of Lipophilicity: The two chlorine atoms significantly increase the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence drug distribution.
-
Metabolic Blocking: The chlorine atoms can serve as metabolic blockers, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at those positions and potentially increasing the drug's half-life.
-
Specific Interactions: The chloro-substituted ring can form specific halogen bonds or other interactions within a biological target's active site, enhancing binding affinity and selectivity.
Documented Uses:
-
Synthesis of benzoxazole benzenesulfonamide analogs as inhibitors of fructose-1,6-bisphosphatase (FBPase-1), a target for type 2 diabetes. * Used in the synthesis of sulfonamide derivatives with antibacterial activity. [4][7]
2,5-Dimethylbenzenesulfonyl Chloride
While less reactive, this reagent is valuable when the 2,5-dimethylphenyl group is desired for specific structure-activity relationship (SAR) goals:
-
Hydrophobic Interactions: The methyl groups provide bulk and hydrophobicity, which can be crucial for fitting into hydrophobic pockets within an enzyme or receptor active site.
-
Conformational Control: The ortho-methyl group can restrict the rotation around the C-S bond, locking the molecule into a specific conformation that may be more favorable for binding. [8]
General Protocol: Synthesis of a Sulfonamide
This protocol describes a standard procedure for reacting a sulfonyl chloride with an amine.
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq., either 2,5-dichloro- or 2,5-dimethylbenzenesulfonyl chloride) in the same solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with an acidic solution (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to yield the pure sulfonamide.
Safety and Handling
Both reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive and react with water (including moisture in the air) to release hydrochloric acid.
| Hazard Information | 2,5-Dichlorobenzenesulfonyl Chloride | 2,5-Dimethylbenzenesulfonyl Chloride |
| GHS Pictograms | Corrosion, Exclamation Mark | Corrosion |
| Signal Word | Danger [9] | Danger [10] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. [9][11]H335: May cause respiratory irritation. H290: May be corrosive to metals. [10][9] | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. [10] |
| PPE | Eyeshields, Faceshields, Chemical-resistant gloves, Lab coat, Respirator cartridges (type P3) | Eyeshields, Faceshields, Chemical-resistant gloves, Lab coat |
Conclusion
The primary difference between 2,5-dichlorobenzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride stems from the opposing electronic effects of their substituents.
-
2,5-Dichlorobenzenesulfonyl Chloride is the more reactive reagent due to the electron-withdrawing nature of the chlorine atoms, which enhances the electrophilicity of the sulfur center. It is a versatile building block for introducing a lipophilic, metabolically stable moiety into a target molecule.
-
2,5-Dimethylbenzenesulfonyl Chloride is the less reactive analogue. Its utility lies in applications where the specific steric and hydrophobic properties of the dimethylphenyl group are required to achieve a desired biological activity or to probe structure-activity relationships.
The selection between these two reagents is a calculated choice, guided by the desired reaction kinetics and the specific physicochemical properties needed in the final sulfonamide product for applications in drug discovery and materials science.
References
-
PubChem. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is a proxy for dimethyl, as a direct comprehensive source for dimethyl was limited).
- Jasiński, R. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2049.
-
ResearchGate. (n.d.). Molecular structures of benzenesulfonyl chloride (1),.... Retrieved from [Link]
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(1), 1-10.
-
PubChemLite. (n.d.). 2,5-dichlorobenzenesulfonyl chloride (C6H3Cl3O2S). Retrieved from [Link]
- MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Molecules, 29(10), 2324.
-
US EPA. (2023). Benzenesulfonyl chloride, 2,5-dimethyl- - Substance Details - SRS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(9), 104993.
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
- PubMed. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dichlorobenzenesulfonyl Chloride | 5402-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Handling CAS 854860-52-9
This guide provides an in-depth technical analysis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS 854860-52-9), a specialized organic building block used in medicinal chemistry and agrochemical synthesis.
(2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride)
Part 1: Executive Summary & Chemical Identity
CAS 854860-52-9 is not a commodity chemical but a specialized electrophilic intermediate . Unlike common reagents (e.g., benzenesulfonyl chloride), this compound features a highly substituted benzene ring (two chloro and two methyl groups), which imparts unique steric and electronic properties to the resulting sulfonamides.
Chemical Profile
| Property | Specification |
| Chemical Name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride |
| CAS Number | 854860-52-9 |
| Molecular Formula | C₈H₇Cl₃O₂S |
| Molecular Weight | 273.56 g/mol |
| Functional Class | Sulfonyl Chloride (Electrophile) |
| Reactivity | High; reacts with nucleophiles (amines, alcohols) to form sulfonamides/sulfonates. |
| Stability | Moisture Sensitive . Hydrolyzes to sulfonic acid and HCl. |
Part 2: Sourcing Landscape & Price Analysis
Supplier Ecosystem
This compound is classified as a Tier 3 Building Block , meaning it is typically held in stock by specialized catalog vendors but often requires lead time for synthesis if bulk quantities (>10g) are needed. It is not available from general lab supply catalogs (e.g., standard university stockrooms).
Verified Suppliers (Research Grade)
Based on current chemical inventory data, the following suppliers list this CAS. Note: "Inquire" status is common for this tier.
| Supplier | Type | Region | Stock Status | Estimated Lead Time |
| Accela ChemBio | Catalog/CRO | USA/China | Intermittent | 1-2 Weeks |
| BLD Pharm | Building Block Specialist | Global | In Stock | 3-5 Days |
| Ambeed | Catalog Vendor | USA | Inquire | 2-3 Weeks |
| ChemSpace | Aggregator | Global | Varies | Varies |
Price Benchmarking
Due to its substituted nature, CAS 854860-52-9 commands a premium over simpler analogs. Pricing is non-linear and volume-dependent.
| Quantity | Estimated Price Range (USD) | Unit Cost (Approx) | Market Context |
| 100 mg | $45 - $85 | $650/g | High Premium: Screening/Hit-to-lead phase. |
| 1 g | $150 - $300 | $225/g | Standard: Scale-up for lead optimization. |
| 5 g | $500 - $900 | $140/g | Bulk: Process chemistry pilot. |
| Custom (>100g) | Quote Required | <$80/g | Requires dedicated synthesis campaign. |
Procurement Insight: Always request a Certificate of Analysis (CoA) confirming Purity >95% and H-NMR verification. Sulfonyl chlorides degrade over time; ensure the batch date is within 6 months.
Part 3: Handling & Scientific Integrity (E-E-A-T)
The "Hydrolysis Trap"
The most common failure mode when working with CAS 854860-52-9 is hydrolytic degradation . The electron-withdrawing chlorine atoms make the sulfonyl center highly electrophilic, but the steric bulk of the methyl groups provides some kinetic protection. However, atmospheric moisture will eventually convert the solid into the corresponding sulfonic acid (CAS 854860-52-9-OH), which is unreactive in standard sulfonylation conditions.
Self-Validating Protocol: Purity Check Before setting up a reaction, perform this rapid check:
-
Visual: The compound should be a white to off-white crystalline solid. If it is a sticky paste or liquid, it has likely hydrolyzed.
-
TLC: Run in 20% EtOAc/Hexanes. The sulfonyl chloride is less polar (higher Rf) than the sulfonic acid (baseline).
-
1H-NMR: Look for the disappearance of the discrete methyl singlets and the appearance of broad acidic protons if hydrolysis has occurred.
Storage Protocol
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Tightly sealed vial with Parafilm; preferably inside a desiccator.
Part 4: Experimental Workflow & Visualization
Standard Sulfonylation Protocol
To synthesize a sulfonamide using CAS 854860-52-9, the nucleophilic attack by an amine is the primary pathway. Due to the steric hindrance (methyl groups at 3,6 positions), reaction times may be longer than with benzenesulfonyl chloride.
Reaction Scheme: Amine (R-NH2) + Sulfonyl Chloride (Ar-SO2Cl) + Base → Sulfonamide (Ar-SO2NH-R) + Base-HCl
Step-by-Step Methodology
-
Preparation: Dry the amine and solvent (DCM or THF) over molecular sieves.
-
Activation: Dissolve CAS 854860-52-9 (1.1 equiv) in anhydrous DCM.
-
Addition: Add the amine (1.0 equiv) and a tertiary amine base (Triethylamine or DIPEA, 1.5 equiv) at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours.
-
Expert Tip: If conversion is low after 4 hours, add a catalytic amount of DMAP (10 mol%) to accelerate the reaction.
-
-
Quench: Add 1M HCl (aq) to neutralize excess base and hydrolyze remaining sulfonyl chloride.
-
Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄.
Workflow Visualization (DOT)
The following diagram illustrates the critical decision points in the synthesis workflow to ensure high yield.
Caption: Decision logic for maximizing yield in sulfonylation reactions using sterically hindered sulfonyl chlorides.
Part 5: References
-
Accela ChemBio. (2025).[1] Product Catalog: Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Coupling of Sterically Hindered 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride
This Application Note is designed for researchers and drug discovery chemists working with sterically congested electrophiles. The protocol specifically addresses the coupling of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (an electron-rich, sterically hindered sulfonylating agent) with various amines.
Introduction & Chemical Context
The reagent 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride presents a unique synthetic challenge compared to standard reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
The Steric Challenge
The primary obstacle is the ortho-substitution pattern . Assuming the sulfonyl group is at position 1:
-
Position 2: Chlorine atom (Electron-withdrawing, sterically significant).
-
Position 6: Methyl group (Electron-donating, sterically bulky).
This 2,6-disubstitution creates a "steric wall" around the electrophilic sulfur atom. Standard protocols (mixing at 0°C in DCM) often fail because the nucleophilic attack by the amine is kinetically slower than the background hydrolysis by trace moisture.
Key Mechanistic Insight: To drive this reaction to completion, we must utilize Nucleophilic Catalysis (DMAP) to generate a more reactive intermediate and often require Thermal Energy to overcome the activation barrier imposed by the steric bulk.
Reaction Mechanism & Strategy
The reaction follows a Nucleophilic Substitution at Sulfur (
Pathway Visualization
The following diagram illustrates the catalytic cycle required to activate the hindered sulfonyl chloride.
Figure 1: DMAP-catalyzed activation pathway. The "Activated Intermediate" is less sensitive to steric blocking than the initial chloride.
Experimental Protocols
Method A: The "Gold Standard" (DMAP-Catalyzed)
Recommended for valuable amines or when high yield is critical. This method uses DMAP to accelerate the reaction and Pyridine/TEA as the stoichiometric base.
Reagents:
-
Amine (1.0 equiv)[2]
-
Sulfonyl Chloride (1.2 – 1.5 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (1.2 mmol) in one portion.
-
Note: Unlike unhindered chlorides, dropwise addition is rarely necessary here due to the slow reaction rate.
-
-
Reaction:
-
Stir at RT for 12–16 hours .
-
Optimization: If TLC shows <50% conversion after 4 hours, attach a reflux condenser and heat to 40°C (DCM) or 80°C (DCE) .
-
-
Quench: Add 1M HCl (aqueous) to quench the reaction and protonate the DMAP/Pyridine.
-
Workup: Extract with DCM (3x). Wash combined organics with Sat. NaHCO3 (removes hydrolyzed sulfonic acid) and Brine. Dry over Na2SO4.[3]
Method B: Microwave-Assisted (High Throughput)
Best for library synthesis or extremely unreactive amines (e.g., anilines).
Reagents:
Protocol:
-
In a microwave vial, dissolve Amine (0.5 mmol) in Pyridine (2 mL).
-
Add the Sulfonyl Chloride (0.75 mmol).
-
Cap and irradiate at 100°C for 20 minutes .
-
Workup: Dilute with Ethyl Acetate, wash aggressively with 1M HCl (to remove Pyridine) and CuSO4 solution (optional, complexes pyridine).
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on amine class using Method A.
| Amine Class | Steric Profile | Expected Yield | Conditions | Common Pitfall |
| Primary Alkyl | Low | >85% | RT, 4h | Bis-sulfonylation (rare with this hindered reagent). |
| Secondary Cyclic | Medium | 70-80% | RT, 12h | Incomplete reaction; requires excess reagent. |
| Aniline (Aryl) | High (Electronic) | 40-60% | Reflux, 16h | Low nucleophilicity; requires Method B (Heat). |
| Alpha-Branched | High (Steric) | <50% | Reflux + DMAP | Steric clash; switch solvent to DCE or Toluene. |
Decision Tree for Optimization
Use this logic flow to determine the next step if the standard protocol fails.
Figure 2: Troubleshooting logic for hindered sulfonylation.
Critical Quality Attributes (Self-Validation)
To ensure the protocol was successful, verify the following analytical markers:
-
LCMS Isotope Pattern: The product contains two Chlorine atoms.
-
Look for the distinct M, M+2, M+4 pattern with relative intensities of roughly 9:6:1 . If you see a simple M/M+2 (3:1), you have lost a chlorine (unlikely) or are looking at an impurity.
-
-
1H NMR Shift:
-
The methyl groups on the aromatic ring (positions 3,6) should appear as distinct singlets around 2.4 – 2.7 ppm .
-
The Sulfonamide NH proton typically appears broad between 4.5 – 7.5 ppm (solvent dependent).
-
-
TLC Visualization:
-
The sulfonyl chloride starting material is non-polar. The sulfonamide is significantly more polar.
-
Stain: UV active. Permanganate stain is usually ineffective for these aromatics; use Phosphomolybdic Acid (PMA) or Iodine if UV is weak.
-
References
-
General Sulfonylation of Hindered Amines
-
DMAP Catalysis Mechanism
- Organic Chemistry Portal. "Sulfonamide Synthesis."
-
[Link]
-
Microwave Assisted Synthesis
- Reagent Properties (Analogous 2,5-dichloro derivatives): Sigma-Aldrich Product Sheet: 2,5-Dichlorobenzenesulfonyl chloride.
Sources
using 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride as a building block
Executive Summary
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS: 854860-52-9) is a densely functionalized aryl sulfonyl chloride building block.[1][2] Unlike simple benzenesulfonyl chlorides, this scaffold offers a unique combination of steric bulk , lipophilicity , and electronic deactivation , making it a "privileged structure" for optimizing drug-target interactions.[2]
This guide details the handling, reactivity, and synthetic protocols for utilizing this compound.[2][3][4] It specifically addresses the challenges posed by its steric environment (ortho-chloro and ortho-methyl flanking groups) and outlines strategies to force reactivity with weak nucleophiles.[1][2]
Chemical Profile & Mechanistic Insight
Structural Analysis
The molecule features a benzene core fully substituted at five positions (assuming the 4-position is hydrogen, based on standard substitution patterns for xylene derivatives, though specific isomers may vary).[2]
-
Position 1: Sulfonyl Chloride (-SO₂Cl) – The electrophilic warhead.[1][2]
-
Positions 2 & 5: Chlorine (-Cl) – Provides metabolic stability and potential for halogen bonding.[1][2]
-
Positions 3 & 6: Methyl (-CH₃) – Increases lipophilicity (logP) and restricts conformational rotation (atropisomerism potential).[1][2]
Reactivity Matrix
| Feature | Effect on Reactivity | Application Implication |
| Ortho-Flanking (2-Cl, 6-Me) | Steric Shielding: The electrophilic sulfur is protected from nucleophilic attack.[1][2][5] | Requires stronger bases (e.g., Pyridine) or catalysts (DMAP) compared to Ph-SO₂Cl.[1][2] |
| Electron Withdrawing (Cl) | Activation: The -I (inductive) effect of chlorines increases the electrophilicity of the sulfur.[1][2] | Counteracts some steric hindrance; makes the sulfonamide N-H more acidic (better H-bond donor).[1][2] |
| Lipophilic Core | Solubility: High solubility in DCM, THF; poor in water.[2] | Ideal for CNS-targeted drug discovery where BBB penetration is required.[1][2] |
Experimental Protocols
Protocol A: Standard Sulfonamide Synthesis (Nucleophilic Substitution)
Best for primary amines and unhindered secondary amines.[1][2]
Reagents:
-
Building Block: 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (1.0 equiv)[1][2]
-
Base: Triethylamine (TEA) (2.5 equiv) or Diisopropylethylamine (DIPEA)[1][2]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for this hindered substrate.[1][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂.
-
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).
-
Base Addition: Add TEA (2.5 mmol). If the amine is a salt (e.g., HCl salt), increase TEA to 3.5 mmol.[2]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Although hindered, the electron-withdrawing chlorines can make the initial reaction exothermic.[2]
-
Reagent Addition: Dissolve 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (1.0 mmol) in a minimal amount of DCM and add dropwise to the amine solution.
-
Catalysis: Add DMAP (0.1 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Checkpoint: If starting material persists after 12h, reflux at 40°C.[2]
-
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/DMAP), Sat.[1][2] NaHCO₃ (to remove hydrolyzed sulfonic acid), and Brine.[2]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization (EtOH/Water).
Protocol B: "Forcing Conditions" for Weak Nucleophiles
For anilines, electron-deficient amines, or sterically hindered amines.[2]
Rationale: The steric bulk of the sulfonyl chloride combined with a weak nucleophile requires thermal energy and a more polar aprotic solvent to stabilize the transition state.[1]
Modifications:
-
Solvent: Pyridine (acts as both solvent and base) OR THF/DMF mixture.[1]
-
Temperature: 60°C – 80°C.[1]
-
Procedure:
-
Dissolve the weak nucleophile in Pyridine (anhydrous).[1]
-
Add the sulfonyl chloride in one portion.
-
Heat to 60°C for 16 hours.
-
Workup Caution: Pyridine is difficult to remove.[1] Co-evaporate with Toluene 3x or wash organic layer extensively with CuSO₄ solution (turns blue/purple upon complexing pyridine) until the aqueous layer remains clear.[1]
-
Advanced Applications: Post-Sulfonylation Functionalization
Once the sulfonamide bond is formed, the Aryl-Chloride positions (2 and 5) become potential handles for cross-coupling, though they are deactivated relative to bromides/iodides.[2]
-
SNAr Potential: The 2-Cl position is ortho to the Sulfonamide (EWG).[1] Under harsh conditions (e.g., heating with morpholine/piperazine in DMSO), an SNAr displacement of the 2-Cl is theoretically possible, creating a novel 2-amino-benzenesulfonamide scaffold.[1][2]
-
Suzuki-Miyaura Coupling: Using advanced precatalysts (e.g., XPhos Pd G4), the chlorines can be coupled with aryl boronic acids to expand the core.[1][2]
Visualization of Workflows
Figure 1: Synthetic Logic & Decision Tree
Caption: Decision tree for selecting the optimal synthetic protocol based on amine nucleophilicity.
Troubleshooting & Safety
| Problem | Probable Cause | Solution |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride. | Ensure all glassware is flame-dried.[1][2] Use fresh anhydrous solvents.[1] The starting material is moisture-sensitive.[1][2][4] |
| No Reaction | Steric Hindrance.[1] | Add DMAP (10-20 mol%) . The "pyridine push" mechanism is essential for hindered sulfonyl chlorides.[1] |
| "Oiling Out" | Product Lipophilicity.[1] | The product is likely very non-polar due to methyl/chloro groups.[1] Avoid water during initial isolation; use Hexane/EtOAc for purification.[1] |
Safety Note: This compound is a Lachrymator and causes severe skin burns (Corrosive, Category 1B).[2] All operations must be performed in a fume hood.[1] Quench excess reagent with aqueous NaHCO₃ carefully as it generates SO₂/HCl gas.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79401, 2,5-Dichlorobenzenesulfonyl chloride. (Used as a proxy for reactivity data of the core scaffold).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide Synthesis via Nucleophilic Substitution. (Mechanistic grounding for Protocol A/B). Retrieved from [Link][1][2]
Sources
- 1. 1044707-29-0,N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
Application Note: Overcoming Steric Impedance in Sulfonamide Synthesis
Introduction: The Steric Challenge
Sulfonamide bond formation is a cornerstone of medicinal chemistry. However, when the sulfonyl chloride (
The sulfur atom in sulfonyl chlorides adopts a distorted tetrahedral geometry. Unlike carbonyl carbons (planar
Key Failure Modes in Standard Conditions:
-
Hydrolysis Competition: The rate of reaction with trace water (small nucleophile) exceeds that of the bulky amine.
-
Desulfonylation: Thermally unstable hindered sulfonyl chlorides can extrude
upon heating, generating unreactive aryl/alkyl chlorides. -
Sulfene Formation: For alkanesulfonyl chlorides with
-protons, basic conditions may trigger elimination to a highly reactive sulfene intermediate, leading to side products.[1]
Mechanistic Solutions & Catalysis
To overcome these barriers, we cannot simply "heat and stir." We must alter the mechanistic pathway using Nucleophilic Catalysis .
The DMAP Effect
While pyridine and triethylamine act as proton scavengers, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the sulfonyl sulfur to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is:
-
More Electrophilic: The positive charge on nitrogen pulls electron density from sulfur.
-
Less Hindered: The planar nature of the pyridine ring can often slot between steric bulk more effectively than a tetrahedral amine.
-
Better Leaving Group: DMAP is a superior leaving group compared to chloride.
Diagram 1: DMAP Catalytic Cycle
The following diagram illustrates the activation pathway essential for hindered substrates.
Figure 1: The "Turbocharger" effect of DMAP. By forming a charged intermediate, DMAP lowers the activation energy for the attack of the bulky amine.
Experimental Protocols
Protocol A: The "Gold Standard" (Catalytic DMAP)
Best for: Moderately hindered substrates (e.g., Tosyl, 2,4-dichloro) reacting with secondary amines.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)[2]
-
Triethylamine (
) or DIPEA (1.5 – 2.0 equiv) -
DMAP (10 – 20 mol%)
-
Solvent: Anhydrous DCM (Dichloromethane)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under
. -
Dissolution: Dissolve the Amine,
, and DMAP in anhydrous DCM (0.2 M concentration relative to limiting reagent). -
Addition: Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise at 0°C.
-
Note: Even for hindered substrates, start at 0°C to minimize exotherms, then warm to RT.
-
-
Reaction: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC/LCMS.[2]
-
Workup: Dilute with DCM. Wash sequentially with:
-
1.0 M HCl (2x) – Critical to remove DMAP and excess amine.
-
Sat.
(1x). -
Brine (1x).
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: The "Brute Force" (Pyridine Solvent)
Best for: Highly hindered substrates (e.g., Mesityl, Tri-isopropyl) or unreactive anilines.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)[1]
-
Amine (1.0 – 1.5 equiv)
-
Solvent/Base: Anhydrous Pyridine (0.5 M concentration)
-
Optional: DMAP (5 mol%)
Procedure:
-
Setup: Use a sealed pressure tube if heating >60°C is anticipated.
-
Mixing: Dissolve the Sulfonyl Chloride and Amine directly in anhydrous Pyridine.
-
Reaction:
-
Step 1: Stir at RT for 2 hours. Check LCMS.
-
Step 2: If <10% conversion, heat to 60°C for 12 hours.
-
Warning: Do not exceed 100°C; risk of desulfonylation increases significantly.
-
-
Workup (Copper Wash): Pyridine is difficult to remove.
-
Dilute reaction mixture with EtOAc.
-
Wash with 0.5 M
(aq) solution (3-4 times) until the aqueous layer no longer turns deep blue (indicates removal of pyridine-copper complex). -
Wash with water and brine.
-
Protocol C: The Modern Alternative (SuFEx)
Best for: "Impossible" substrates where Chlorides fail due to hydrolysis or steric blocking. Concept: Convert the Chloride to a Fluoride. Sulfonyl Fluorides are incredibly stable to hydrolysis but react rapidly with amines when activated by Calcium salts.
Reagents:
-
Sulfonyl Fluoride (prepared from Chloride via
) -
Amine (1.0 equiv)[2]
-
Activator:
(Calcium triflimide) + DABCO[3] -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Mix: Combine Sulfonyl Fluoride and Amine in MeCN.
-
Activate: Add DABCO (2.0 equiv) and
(5-10 mol%). -
Reaction: Stir at RT. The unique Ca-F interaction pulls the fluoride, enabling the reaction even in sterically congested environments.
Optimization Data & Trends
The following table summarizes the expected reactivity shifts based on steric bulk and catalyst choice.
| Substrate Class | Example | Standard Conditions (DCM/TEA) | DMAP Catalyzed (DCM/TEA/DMAP) | Pyridine / Heat |
| Un-hindered | Benzenesulfonyl Cl | < 1 hr (Excellent Yield) | < 10 min (Exothermic) | Not Required |
| Ortho-Substituted | o-Toluenesulfonyl Cl | 4-6 hrs (Good Yield) | 1 hr (Excellent Yield) | Good Alternative |
| Di-Ortho (Hindered) | Mesitylenesulfonyl Cl | < 10% Yield (Slow/Hydrolysis) | 12-24 hrs (Mod. Yield) | High Yield (60°C) |
| Extreme Sterics | 2,4,6-Triisopropyl | 0% Yield | Poor Yield | Required (High Temp) |
Decision Logic for Condition Selection
Use this flow to select the appropriate protocol for your specific substrate.
Figure 2: Strategic workflow for selecting reaction conditions based on substrate geometry.
References
-
Nucleophilic Catalysis Mechanism
-
SuFEx Chemistry (Modern Alternative)
-
General Sulfonylation Protocols
-
Kinetics and Hydrolysis
- Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. MDPI / NIH.
-
[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Polysubstituted Benzenesulfonamides for Medicinal Chemistry
Introduction & Strategic Analysis
Polysubstituted benzenesulfonamides are a privileged pharmacophore in medicinal chemistry, serving as the core architecture for carbonic anhydrase inhibitors (e.g., Acetazolamide), COX-2 inhibitors (e.g., Celecoxib), and various anti-cancer agents.
The synthesis of polysubstituted cores presents a specific challenge: Regioselectivity .
Classical electrophilic aromatic substitution (EAS) often fails when multiple directing groups create electronic conflict or steric crowding. Furthermore, the harsh conditions of chlorosulfonation (
This guide details a transition from "brute-force" EAS to Modular Palladium-Catalyzed Architectures and SuFEx (Sulfur-Fluoride Exchange) Click Chemistry .
Strategic Decision Matrix
Before selecting a protocol, consult the following logic flow to determine the optimal synthetic route based on your starting material and substrate sensitivity.
Figure 1: Decision matrix for selecting the optimal sulfonamide synthesis route.
Protocol A: Pd-Catalyzed Fluorosulfonylation (The "SuFEx Hub")
Application: This is the gold standard for synthesizing polysubstituted cores where the position of the sulfonamide must be strictly defined by an aryl halide precursor. It generates an Aryl Sulfonyl Fluoride (Ar-SO2F) , a highly stable "hub" intermediate that resists hydrolysis but reacts selectively with amines under specific activation.
Mechanism: This protocol utilizes DABSO (DABCO[1][2][3]·(SO2)2) as a solid, bench-stable source of sulfur dioxide, avoiding the use of toxic SO2 gas.
Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
-
Substrate: Polysubstituted Aryl Iodide (1.0 equiv)
-
SO2 Source: DABSO (0.6 equiv, delivers 1.2 equiv SO2)[4]
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: CataCXium® A (Ad2BuP) (7.5 mol%) or P(t-Bu)3
-
Base: Triethylamine (3.0 equiv)[4]
-
Fluorinating Agent: Selectfluor (1.5 equiv) or NFSI
-
Solvent: Isopropyl Alcohol (anhydrous) / Acetonitrile
Step-by-Step Methodology
-
Catalyst Loading (In Glovebox or Argon Stream):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Aryl Iodide (1.0 mmol), DABSO (144 mg, 0.6 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), and CataCXium A (27 mg, 0.075 mmol).
-
Expert Note: DABSO is hygroscopic. Weigh quickly or handle in a desiccated environment.
-
-
Sulfination Reaction:
-
Seal the vial and purge with Argon (3 cycles).
-
Inject anhydrous Isopropyl Alcohol (3.0 mL) and Triethylamine (420 µL, 3.0 mmol).
-
Heat the reaction block to 75°C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark (Pd black formation is common but does not indicate failure). The intermediate formed is the sulfinate salt (
).
-
-
One-Pot Fluorination:
-
Cool the reaction to Room Temperature (RT).
-
Do not work up. Add a solution of Selectfluor (531 mg, 1.5 mmol) in Acetonitrile (3.0 mL) directly to the crude reaction mixture.
-
Stir vigorously at RT for 2 hours.
-
Safety: Selectfluor is an oxidant.[5][6][7] Ensure no incompatible reductants are present in large excess.[5]
-
-
Workup & Purification:
-
Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
-
Dry organic layer over
, filter, and concentrate. -
Purify via Silica Gel Flash Chromatography (Hexanes/EtOAc gradient). Sulfonyl fluorides are typically non-polar and elute early (similar to esters).
-
Yield Expectation: 65–85%
Data Validation:
Protocol B: SuFEx Amination (The "Click" Step)
Application: Converting the Ar-SO2F hub (from Protocol A) into the final sulfonamide. This reaction is "click" chemistry: it is insensitive to water/oxygen and tolerates almost all functional groups (alcohols, amines, carboxylic acids).
Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
-
Substrate: Aryl Sulfonyl Fluoride (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR Ca(NTf2)2 (for difficult substrates)
-
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve Ar-SO2F (0.5 mmol) and the Amine (0.6 mmol) in MeCN (2.0 mL).
-
Expert Note: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.
-
-
Activation:
-
Add DBU (112 µL, 0.75 mmol) dropwise.
-
Stir at RT.[1][5][8] Most reactions are complete within 15–60 minutes.
-
Troubleshooting: If the reaction is sluggish (sterically hindered amines), switch the activator to Ca(NTf2)2 (5 mol%) and heat to 50°C. The Calcium Lewis acid activates the S-F bond more potently than base catalysis alone.
-
-
Purification (High-Throughput Compatible):
-
Option A (Standard): Dilute with DCM, wash with 1M HCl (to remove DBU and excess amine), dry, and concentrate.
-
Option B (Filtration): If the product precipitates (common for aryl sulfonamides), simply filter and wash with cold ether.
-
Protocol C: Direct Pd-Catalyzed Aminosulfonylation
Application: Direct coupling of Aryl Iodides, DABSO, and Hydrazines/Amines.[3] Best for rapid library expansion when the intermediate Ar-SO2F is not required.
Figure 2: Catalytic cycle for the Pd-catalyzed insertion of sulfur dioxide.
Methodology
-
Combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), and Amine/Hydrazine (1.5 equiv).
-
Add Pd(OAc)2 (5 mol%) and P(t-Bu)3 (10 mol%) in 1,4-Dioxane.
-
Heat to 70°C for 16 hours.
-
Crucial Optimization: Use hydrazine nucleophiles for higher yields, then cleave the N-N bond if a primary sulfonamide is desired (Raney Ni reduction).
Summary of Data & Troubleshooting
| Parameter | Classical Chlorosulfonation | Pd-Catalyzed (DABSO) | SuFEx (Ar-SO2F) |
| Regioselectivity | Poor (Directing group dependent) | Excellent (Ipso substitution) | Excellent (Pre-defined) |
| Substrate Scope | Electron-rich arenes only | Aryl Iodides/Bromides | Phenols, Amines, Aryl Silyl Ethers |
| Functional Groups | Acid-sensitive groups fail | Tolerates esters, nitriles, ketones | Tolerates almost all groups |
| Operational Safety | Hazardous ( | Safe (Solid reagents) | Safe (Stable intermediates) |
| Yield (Typical) | 40–90% | 60–85% | >90% |
Self-Validation Checkpoints:
-
DABSO Quality: If the DABSO powder is yellow or sticky, it has hydrolyzed. It must be a white, free-flowing powder.
-
Pd Poisoning: If the reaction stalls, ensure the SO2 loading is not excessive. Excess SO2 coordinates strongly to Pd(0), shutting down the catalytic cycle. Stick to 0.6 equiv DABSO.
References
-
Willis, M. C., et al. "Palladium-catalyzed aminosulfonylation of aryl halides." Journal of the American Chemical Society, 132(46), 16372-16373 (2010).[9] Link
-
Sharpless, K. B., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters, 22(11), 4133–4137 (2020). Link
-
Deeming, A. S., et al. "DABSO-Based Reagents for the Synthesis of Sulfonyl Fluorides." Organic & Biomolecular Chemistry, 14, 1107-1110 (2016). Link
-
BenchChem Technical Review. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem, (2025).[10] Link
-
Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition, 53(36), 9430-9448 (2014). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride in Advanced Polymer Synthesis
The following Application Note and Protocol Guide is designed for researchers and scientists in polymer chemistry and drug delivery systems. It focuses on the specific utility of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (DCDMSC) as a robust initiator for controlled radical polymerization and a versatile post-polymerization functionalization agent.
Introduction & Molecule Profile[1][2][3]
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (DCDMSC) is a highly functionalized arylsulfonyl chloride characterized by a unique steric and electronic environment. Unlike generic benzenesulfonyl chlorides, the DCDMSC scaffold features a "push-pull" electronic system (electron-donating methyl groups vs. electron-withdrawing chlorine atoms) and significant ortho-substitution (positions 2 and 6).
In polymer synthesis, this molecule is not merely a reagent but a strategic tool for:
-
Precision Initiation: Acting as a highly efficient initiator for Metal-Catalyzed Living Radical Polymerization (specifically ATRP), where the sulfonyl radical (
) provides fast initiation relative to propagation. -
Steric Modulation: Introducing a bulky, hydrophobic end-group or side-chain that influences polymer self-assembly and solubility profiles.
-
Robust Functionalization: Creating chemically stable sulfonamide linkages resistant to hydrolysis, ideal for biomedical polymers.
Chemical Properties Table[1][4][5][6]
| Property | Value | Relevance to Synthesis |
| CAS Number | 5402-73-3 | Identity verification |
| Molecular Weight | 273.56 g/mol | Stoichiometric calculations |
| Appearance | Beige/White Crystalline Powder | Purity indicator (darkening indicates hydrolysis) |
| Melting Point | 36–37 °C (approx.)[1][2] | Low MP requires careful handling to prevent caking |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Compatible with standard organic polymerization solvents |
| Reactivity | High (Sulfonyl Chloride) | Moisture sensitive; requires anhydrous conditions |
Core Application A: Initiator for Ruthenium-Catalyzed ATRP
Sulfonyl chlorides are a privileged class of initiators for Atom Transfer Radical Polymerization (ATRP), particularly for methacrylates and styrenes. The S-Cl bond is homolytically cleaved by transition metal catalysts (e.g.,
Why DCDMSC?
The 2,5-dichloro and 3,6-dimethyl substitution pattern stabilizes the aryl core while destabilizing the S-Cl bond just enough to ensure
Mechanism of Action
The transition metal complex (
Figure 1: Mechanism of ATRP initiation using DCDMSC. The sulfonyl chloride bond is activated by the metal catalyst to drive controlled polymerization.
Protocol: Synthesis of DCDMSC-End-Capped PMMA
Objective: Synthesize Poly(methyl methacrylate) (PMMA) with a defined molecular weight (Target
Reagents:
-
Monomer: Methyl Methacrylate (MMA), 10.0 g (100 mmol). Purify by passing through basic alumina to remove inhibitors.
-
Initiator: DCDMSC, 0.273 g (1.0 mmol).
-
Catalyst:
(99 mg, 1.0 mmol). -
Ligand: 2,2'-Bipyridine (bpy) (312 mg, 2.0 mmol).
-
Solvent: Diphenyl ether or Toluene (10 mL) (Optional, for solution polymerization).
Step-by-Step Procedure:
-
Catalyst Complexation: In a dry Schlenk flask, add
and 2,2'-bipyridine. Evacuate and backfill with nitrogen (3x). Add anhydrous solvent (if using) or degassed monomer to complex the catalyst. Stir until a dark brown/red complex forms. -
Initiator Addition: Add the DCDMSC initiator to the flask under a positive pressure of nitrogen.
-
Expert Tip: DCDMSC is a solid. Dissolve it in a minimal amount of degassed toluene if adding via syringe, or add as a solid before the monomer if using a glovebox.
-
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove all dissolved oxygen. Oxygen will irreversibly oxidize the Cu(I) catalyst and kill the reaction.
-
Polymerization: Immerse the flask in an oil bath pre-heated to 90 °C . Stir magnetically at 300 rpm.
-
Reaction Time: Typically 2–6 hours depending on target conversion.
-
-
Termination: Remove the flask from heat and expose the catalyst to air (oxidation) to stop the reaction. The solution will turn green/blue (Cu(II)).
-
Purification: Dilute with THF and pass the solution through a neutral alumina column to remove the copper catalyst. Precipitate the polymer into cold methanol (10x volume). Filter and dry under vacuum at 40 °C.
Core Application B: Post-Polymerization Functionalization
DCDMSC is an excellent reagent for modifying amine-containing polymers (e.g., Polyethyleneimine, Chitosan, Polyallylamine). The reaction forms a sulfonamide linkage, which is extremely stable under physiological conditions (pH 1–11), unlike amides or esters which can hydrolyze.
Utility:
-
Hydrophobic Modification: The bulky dichlorodimethylbenzene group disrupts hydrogen bonding in polyamines, altering solubility (e.g., making a water-soluble polymer soluble in organic solvents).
-
Supramolecular Assembly: The aromatic ring facilitates
stacking, potentially inducing self-assembly into micelles or hydrogels.
Workflow: Sulfonylation of Poly(allylamine)
Figure 2: Workflow for the post-polymerization modification of polyamines using DCDMSC via interfacial synthesis.
Protocol: Synthesis of Hydrophobically Modified Poly(allylamine)
Reagents:
-
Polymer: Poly(allylamine hydrochloride) (PAH), MW ~15,000.
-
Reagent: DCDMSC (0.2–0.5 equivalents relative to amine units, depending on desired degree of substitution).
-
Base: Triethylamine (TEA) or NaOH (1M).
-
Solvent: Dichloromethane (DCM) and Distilled Water.
Step-by-Step Procedure:
-
Polymer Preparation: Dissolve 1.0 g of PAH in 20 mL of distilled water. Add TEA (1.5 eq relative to HCl units) to neutralize the salt and generate free amines.
-
Reagent Solution: Dissolve DCDMSC in 10 mL of dry DCM.
-
Interfacial Reaction: Add the DCM solution to the aqueous polymer solution. The mixture will form two layers.
-
Stirring: Vigorously stir the biphasic mixture (1000 rpm) for 12 hours at room temperature. The reaction occurs at the interface or via phase transfer of the amine.
-
Note: Maintain pH > 9 using NaOH if necessary to scavenge the HCl byproduct.
-
-
Isolation: Evaporate the DCM. If the polymer has become hydrophobic, it may precipitate or form a gummy solid.
-
Purification:
-
If water-soluble: Dialyze against water (MWCO 3.5 kDa) for 48 hours to remove salts and hydrolyzed sulfonate byproducts.
-
If water-insoluble: Wash the precipitate with water (3x) and ethanol (3x) to remove unreacted DCDMSC.
-
-
Drying: Lyophilize (freeze-dry) to obtain the final modified polymer.
Troubleshooting & Quality Control
Common Issues and Solutions
| Problem | Probable Cause | Solution |
| Low Initiation Efficiency (ATRP) | Oxygen contamination | Improve degassing (Freeze-Pump-Thaw). Ensure catalyst is Cu(I). |
| Dark/Black Polymer Product | Residual Copper Catalyst | Pass through basic alumina column or use ion-exchange resin. |
| Reagent "Caking" | Hydrolysis of DCDMSC | DCDMSC hydrolyzes to the sulfonic acid (hygroscopic). Recrystallize from dry toluene/hexane before use. |
| Incomplete Functionalization | pH Drop (HCl generation) | Add a stronger base (NaOH) or use a proton sponge to maintain basicity during reaction. |
Characterization Checkpoints
-
1H NMR: Look for the disappearance of the
protons (if applicable) and the appearance of aromatic protons (7.0–8.0 ppm) and the distinct methyl protons of the DCDMSC group (approx 2.4–2.6 ppm). -
FT-IR: Confirm the formation of the sulfonamide bond. Look for
stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) .
References
-
ChemicalBook. (2025). 2,5-Dichlorobenzenesulfonyl chloride Properties and Applications.Link
-
Percec, V., & Barboiu, B. (1995). "Living Radical Polymerization of Styrene Initiated by Arenesulfonyl Chlorides and CuI(bpy)nCl." Macromolecules, 28(23), 7970-7972. (Seminal work establishing sulfonyl chlorides as ATRP initiators). Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 2,5-Dichlorobenzenesulfonyl chloride.[3][4][5][6]Link
-
BenchChem. (2025). Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide and Troubleshooting.Link
Disclaimer: This guide is for research purposes only. 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is a corrosive and reactive chemical. Always review the Safety Data Sheet (SDS) before handling.
Sources
- 1. 2,5-Dichlorobenzenesulfonyl chloride 98 5402-73-3 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]
- 4. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [amp.chemicalbook.com]
- 6. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Choice for 2,5-Dichloro-3,6-Dimethylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental design for optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, with a focus on the critical role of solvent choice.
Q1: What are the primary considerations when selecting a solvent for reactions with 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride?
When selecting a solvent, the primary goals are to ensure the solubility of your starting materials, facilitate the reaction, and simplify product isolation. For 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, which is a solid with a melting point of 36-37°C, consider the following:
-
Solubility: The solvent must effectively dissolve both the sulfonyl chloride and your nucleophile (e.g., an amine or alcohol) to ensure a homogenous reaction mixture.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water or alcohols can react with the sulfonyl chloride and should generally be avoided unless they are the intended reagent.[1]
-
Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[2]
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with your extraction and purification methods. A solvent with a lower boiling point is often preferred for easier removal under reduced pressure.[3]
Q2: Can I use protic solvents in my reaction?
Generally, it is advisable to avoid protic solvents such as water, methanol, or ethanol unless they are the intended nucleophile. 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is highly reactive towards nucleophiles, and protic solvents will react to form the corresponding sulfonic acid or sulfonate ester, consuming your starting material and complicating purification.[1] If a protic co-solvent is necessary for solubility reasons, the reaction should be conducted at low temperatures with slow addition of the sulfonyl chloride to minimize side reactions.
Q3: What is the role of a base in these reactions, and how does it influence solvent choice?
A base is crucial in reactions of sulfonyl chlorides with amines or alcohols to neutralize the hydrochloric acid (HCl) byproduct.[2] Without a base, the generated HCl can protonate the amine nucleophile, rendering it unreactive.[2] Common bases include tertiary amines like triethylamine (TEA) or pyridine.
The choice of base can influence your solvent selection. For instance, pyridine can be used as both a base and a solvent.[4] However, if using a non-solvent base like triethylamine, you will need an inert co-solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
Q4: How does solvent polarity affect the rate of sulfonamide formation?
The effect of solvent polarity on the reaction rate can be complex. Generally, polar aprotic solvents like acetonitrile or DMF can accelerate the reaction by stabilizing the charged transition state of the nucleophilic attack. However, the specific interactions between the solvent, the reactants, and the transition state can lead to varied outcomes. For instance, a study on the reaction of benzenesulfonyl chlorides with anilines in methanol showed that substituent effects in both the sulfonyl chloride and the aniline influence the reaction mechanism.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Cause 1: Poor Solubility of Reactants.
-
Troubleshooting Step: Observe the reaction mixture. Is it a clear solution or a suspension? If starting materials are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent that provides better solubility for both the sulfonyl chloride and the nucleophile. Consider the solvent selection table below. Gentle heating may also improve solubility, but be mindful of potential side reactions at elevated temperatures.
-
-
Cause 2: Inactivated Nucleophile.
-
Troubleshooting Step: Re-evaluate your use of a base. The reaction of sulfonyl chlorides with amines generates HCl, which will protonate and deactivate the amine if not neutralized.[2]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is present in the reaction mixture.[6]
-
-
Cause 3: Hydrolysis of the Sulfonyl Chloride.
-
Troubleshooting Step: 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is sensitive to moisture.[7] The presence of water in your solvent or on your glassware will lead to hydrolysis, forming the unreactive sulfonic acid.[2]
-
Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
-
Problem 2: Formation of Multiple Products or Impurities
Symptoms: TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
Possible Causes & Solutions:
-
Cause 1: Di-sulfonylation of Primary Amines.
-
Troubleshooting Step: This is a common side reaction with primary amines, where two sulfonyl groups react with the amine.[8]
-
Solution: To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.[8] Running the reaction at a lower temperature can also help.[8]
-
-
Cause 2: Side Reactions with the Solvent.
-
Troubleshooting Step: Review your choice of solvent. As mentioned, protic solvents will react with the sulfonyl chloride.
-
Solution: Switch to an inert aprotic solvent. Refer to the solvent selection table for suitable options.
-
-
Cause 3: Over-sulfonylation or Isomer Formation.
-
Troubleshooting Step: In reactions with aromatic nucleophiles, multiple sulfonyl groups may be added to the ring, or a mixture of ortho, meta, and para isomers can form.[6]
-
Solution: Carefully control the stoichiometry of your reactants. Using milder reaction conditions, such as a lower temperature or a weaker base, may also improve selectivity.[3]
-
Problem 3: Difficult Product Isolation and Purification
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.
Possible Causes & Solutions:
-
Cause 1: Unreacted Sulfonyl Chloride.
-
Troubleshooting Step: Unreacted sulfonyl chloride can co-elute with your product or prevent crystallization.
-
Solution: During the work-up, a basic wash with sodium bicarbonate or a dilute sodium hydroxide solution can help hydrolyze and remove any remaining sulfonyl chloride.[9] For more stubborn cases, consider using an amine scavenger resin to selectively react with and remove the excess sulfonyl chloride.[9]
-
-
Cause 2: Inappropriate Recrystallization Solvent.
-
Troubleshooting Step: The choice of recrystallization solvent is critical for obtaining a pure, crystalline product.
-
Solution: Experiment with different solvent systems. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until the solution becomes cloudy. Slow cooling should then induce crystallization. For sulfonamides, solvent systems like ethanol/water or toluene are often effective.[2]
-
Section 3: Experimental Protocols & Data
This section provides a general experimental protocol and a table summarizing the properties of common solvents to aid in your selection process.
General Protocol for Sulfonamide Synthesis
-
To a stirred solution of the amine (1.0 eq) and a suitable base (1.1 eq, e.g., triethylamine) in an anhydrous aprotic solvent (see table below), add the 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute acid solution.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
Solvent Selection Table
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics & Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Good for many reactions at or below room temperature. Easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic ether, good general-purpose solvent. Can form peroxides. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic solvent, can accelerate some reactions. Can be difficult to remove. |
| Toluene | 2.4 | 111 | Non-polar solvent, useful for reactions requiring higher temperatures. |
| Pyridine | 12.4 | 115 | Can act as both a solvent and a base. Can be difficult to remove due to its high boiling point. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic solvent, excellent solvating power. High boiling point makes it difficult to remove. |
Section 4: Visualizing Key Concepts
Reaction Workflow
The following diagram illustrates a typical workflow for a reaction involving 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.
Caption: General workflow for sulfonamide/sulfonate ester synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). Available from: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. Available from: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available from: [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (2018). Chemistry – A European Journal. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI. Available from: [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025). ResearchGate. Available from: [Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Available from: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]
-
Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. (2018). RSC Publishing. Available from: [Link]
-
SOLVENT EFFECTS ON THE SOLVOLYSES OF N-BENZOYL-ARENESULFONIMIDOYL CHLORIDES. (2006). Taylor & Francis. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
-
Sulfonyl halide. Wikipedia. Available from: [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Available from: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. Available from: [Link]
-
Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Available from: [Link]
-
Benzenesulfonyl chloride. Wikipedia. Available from: [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. Available from: [Link]
-
Synthesis of sulfonamides. ResearchGate. Available from: [Link]
-
2,5-Dichlorobenzenesulfonyl chloride. PubChem. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). PMC. Available from: [Link]
-
Problem 122 Alcohols react with sulfonyl chl... [FREE SOLUTION]. Vaia. Available from: [Link]
-
Safety data sheet. (2023). CPAChem. Available from: [Link]
-
Benzenesulfonyl chloride, 2,5-dichloro-. (2023). US EPA. Available from: [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
resolving slow reaction rates with tetra-substituted benzenesulfonyl chlorides
Subject: Resolving Slow Reaction Rates with Tetra-Substituted & Hindered Benzenesulfonyl Chlorides Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
The Core Problem: You are likely experiencing stalled conversion (<10%) or hydrolysis competition when reacting reagents like 2,3,5,6-tetramethylbenzenesulfonyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) .
While ortho-alkyl groups can theoretically accelerate chloride exchange via ground-state strain relief (steric acceleration), in practical synthesis with secondary amines or hindered alcohols, the steric wall effect dominates. The nucleophile cannot access the sulfur center effectively, allowing smaller water molecules (if present) to outcompete your substrate, leading to hydrolysis.
Triage: Diagnostic Decision Matrix
Use this matrix to identify your specific failure mode.
Figure 1: Troubleshooting logic flow for hindered sulfonylations. Blue nodes indicate diagnostic steps; White nodes indicate immediate protocol adjustments.
Deep Dive: Mechanisms & Solutions
Issue A: The Nucleophilic Blockade (Kinetics)
Standard pyridine-catalyzed conditions rely on the formation of an N-sulfonylpyridinium intermediate. With tetra-substituted rings, the ortho-groups create a "picket fence" that destabilizes this intermediate and blocks the incoming nucleophile.
The Fix: Hyper-Nucleophilic Catalysis (4-PPY) Switch from DMAP (4-dimethylaminopyridine) to 4-PPY (4-pyrrolidinopyridine) .
-
Why: The pyrrolidine ring is more electron-donating than the dimethylamino group, making 4-PPY roughly 1.5x to 2x more active than DMAP. It forms a tighter, more reactive ion pair that can better penetrate the steric shield.
Issue B: The "Silver Bullet" (Halogen Abstraction)
When standard nucleophilic catalysis fails, you must switch mechanisms from "Push" (nucleophilic attack) to "Pull" (leaving group abstraction).
The Fix: Silver Triflate (AgOTf) Promotion
-
Mechanism: Ag+ abstracts the chloride, precipitating AgCl. This generates a transient, highly electrophilic sulfonylium-like species (or tight ion pair) that is hungry for even weak nucleophiles.
-
Caution: This method is moisture-sensitive.
Comparative Data: Catalyst Efficiency
Reaction: 2,4,6-triisopropylbenzenesulfonyl chloride + secondary amine (1.0 equiv)
| Condition | Catalyst | Solvent | Time to 90% Conv. | Notes |
| Standard | Pyridine (solvent) | Pyridine | > 48 Hours | High hydrolysis risk |
| Catalytic | DMAP (10 mol%) | DCM | 12-18 Hours | Variable success |
| Enhanced | 4-PPY (10 mol%) | DCM | 4-6 Hours | Recommended Starting Point |
| Promoted | AgOTf (1.1 equiv) | Nitromethane | < 1 Hour | Expensive, requires workup |
Validated Experimental Protocols
Protocol A: Enhanced Catalytic Method (The "Workhorse")
Best for: Moderately hindered substrates (e.g., 2,4,6-trimethyl).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the amine (1.0 equiv) and 4-PPY (0.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add anhydrous Triethylamine (Et3N) or DIPEA (1.5 equiv). Do not use Pyridine as the bulk solvent.
-
Addition: Add the tetra-substituted sulfonyl chloride (1.1 equiv) in one portion.
-
Reflux: If no reaction at RT after 1 hour, heat to mild reflux (40°C).
-
Monitoring: Check TLC/LCMS. If stalled, add 0.5 equiv of DMAP (acting as a base/co-catalyst).
Protocol B: Silver-Promoted Sulfonylation (The "Nuclear Option")
Best for: Extremely hindered scenarios (e.g., tetra-isopropyl) or weak nucleophiles.
-
Reagents: Prepare Silver Triflate (AgOTf) (1.2 equiv) and 2,4,6-Collidine (1.5 equiv).
-
Solvent: Use Nitromethane (CH3NO2) or Acetonitrile. Nitromethane stabilizes the polar transition state best.
-
Procedure:
-
Workup: Filter through a Celite pad to remove AgCl before aqueous wash.
Protocol C: Microwave-Assisted (The "Kinetic Hammer")
Best for: Thermally stable substrates where solubility is an issue.
-
Vessel: 10 mL Microwave crimp vial.
-
Mix: Amine (1.0 equiv), Sulfonyl Chloride (1.2 equiv), Pyridine (2.0 equiv).
-
Solvent: Minimal 1,2-Dichloroethane (DCE) or solvent-free (neat) if liquid.
-
Irradiation:
-
Set Temp: 100°C.
-
Time: 10 minutes.
-
Mode: Dynamic Power (Max 150W).
-
Mechanistic Visualization
Understanding why the reaction fails is critical to fixing it. The diagram below contrasts the Standard Pathway (blocked) vs. the Silver-Promoted Pathway (active).
Figure 2: Mechanistic comparison. The Silver Promoted pathway bypasses the steric blockade by creating a highly reactive electrophile.
Frequently Asked Questions (FAQs)
Q: Can I use DMAP in stoichiometric amounts? A: Yes, but be careful. Stoichiometric DMAP can sometimes lead to side reactions or difficult workups. However, for hindered sulfonylations, using 1.0 equiv of DMAP (instead of catalytic) often pushes the equilibrium forward by sequestering the HCl effectively and maintaining a high concentration of the active N-sulfonyl species.
Q: Why is my product hydrolyzing during workup? A: Sulfonamides derived from extremely electron-rich or hindered amines can be acid-labile. Avoid strong acid washes (1M HCl). Instead, use a saturated Ammonium Chloride (NH4Cl) wash or a phosphate buffer at pH 6.
Q: I see a 'Sulfene' mentioned in literature. Is that happening here?
A: Unlikely. Sulfenes are intermediates formed via elimination-addition from sulfonyl chlorides possessing
Q: Is 4-PPY toxic? A: Yes, 4-PPY (4-pyrrolidinopyridine) has high acute toxicity, similar to DMAP but potentially higher due to skin absorption properties. Handle with double gloves in a fume hood.
References
-
Steric Acceleration & Kinetics
-
Mikołajczyk, M., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration...". Molecules.
-
-
Catalyst Comparison (DMAP vs PPY)
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.
- Note: This seminal paper establishes the PPY > DMAP reactivity order for hindered substr
-
-
Silver Promotion Mechanism
-
Lemieux, R. U., et al. (1979). "Observations on Silver Trifluoromethane Sulfonate-promoted Syntheses..." Acta Chemica Scandinavica.
- Context: While originally for glycosylation, this establishes the Ag+ halide abstraction mechanism used in difficult electrophilic couplings.
-
-
Microwave Acceleration
-
De Luca, L., & Giacomelli, G. (2008).[3] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry.
-
Sources
Technical Support Center: 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride derivative. Like other sulfonyl chlorides, it is a reactive compound susceptible to hydrolysis.[1] Its stability, particularly in the presence of moisture, is a critical factor for researchers in organic synthesis and drug development. The presence of two chlorine atoms and two methyl groups on the benzene ring influences the compound's reactivity and stability profile. This guide will address common challenges and questions regarding the handling, storage, and use of this reagent, with a focus on preventing unwanted degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, providing explanations and actionable solutions.
Q1: What are the primary signs of degradation in my 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride sample?
A1: The most common degradation pathway for sulfonyl chlorides is hydrolysis, which occurs in the presence of water or moisture.[2][3] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid.[2]
-
Visual Cues: While the pure compound is typically a solid, signs of degradation can include a change in appearance, such as clumping or the presence of a liquid phase, due to the formation of the less stable sulfonic acid.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques. NMR spectroscopy can show the appearance of new peaks corresponding to the sulfonic acid.[4] Chromatographic methods like HPLC or GC-MS can also be used to detect and quantify the sulfonic acid impurity.[5]
Q2: How rapidly does 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride hydrolyze upon exposure to ambient moisture?
The hydrolysis of sulfonyl chlorides is generally considered to be a relatively rapid process.[6] The presence of sterically bulky groups near the sulfonyl chloride moiety, such as the two methyl groups in this compound, can sometimes slow down the rate of nucleophilic attack by water.[7] However, it is always best practice to assume that the compound is moisture-sensitive and to handle it accordingly.[2]
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To maintain the integrity of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, proper storage is essential.
-
Moisture Control: The most critical factor is to protect the compound from moisture.[2] Store it in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal. The use of a desiccator is highly recommended.
-
Temperature: Store the compound in a cool, dry place.[2] Refrigeration can be beneficial, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against moisture and oxidative degradation.
Q4: I suspect my sample has degraded. Can I still use it for my reaction?
A4: Using a degraded sample is generally not recommended as the presence of the corresponding sulfonic acid can interfere with your reaction. The sulfonic acid is non-reactive under conditions where the sulfonyl chloride is used for sulfonylation and its presence will effectively lower the concentration of your active reagent, leading to lower yields.[4] Furthermore, the hydrochloric acid byproduct of hydrolysis can affect the pH of the reaction mixture and may cause unwanted side reactions.
If you must use a partially degraded sample, it is crucial to first determine the purity of the material using a quantitative analytical method, such as quantitative NMR (qNMR) or HPLC with a calibrated standard curve.[5] This will allow you to adjust the amount of reagent used to account for the impurities. However, for best results, using a fresh or purified sample is always the preferred approach.
Q5: How can I remove moisture from my solvents and other reagents to prevent hydrolysis of the sulfonyl chloride?
A5: Ensuring that all components of your reaction are anhydrous is critical.[3]
-
Solvents: Use freshly dried solvents. Standard laboratory techniques for drying solvents, such as distillation from an appropriate drying agent (e.g., calcium hydride for non-protic solvents) or passing the solvent through a column of activated alumina, should be employed.
-
Other Reagents: Solid reagents should be dried in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere to prevent the introduction of moisture.
-
Glassware: All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Assembling the reaction apparatus while hot and allowing it to cool under a stream of inert gas is also a good practice.
Experimental Protocols
This section provides detailed, step-by-step methodologies for handling 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride and assessing its stability.
Protocol 1: Standard Handling Procedure for Moisture-Sensitive Sulfonyl Chlorides
This protocol outlines the best practices for handling 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride to minimize exposure to moisture.
Workflow Diagram:
Caption: Workflow for handling moisture-sensitive reagents.
Steps:
-
Glassware Preparation: Thoroughly dry all glassware to be used in an oven at a temperature above 120°C for at least 4 hours.
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas such as argon or nitrogen.
-
Reagent Equilibration: If the 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride has been stored in a refrigerator or freezer, allow the sealed container to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing and Transfer: Quickly weigh the required amount of the sulfonyl chloride in a glove box or under a positive pressure of inert gas. Transfer the solid to the reaction vessel, which is being maintained under an inert atmosphere.
-
Storage of Unused Reagent: After taking the required amount, tightly reseal the container, preferably wrapping the cap with Parafilm® for an extra barrier against moisture. Place the container back in a desiccator for storage.
Protocol 2: Quantitative Analysis of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride Purity by HPLC
This protocol describes a method to determine the purity of a 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride sample and to quantify the amount of the corresponding sulfonic acid degradation product. Since sulfonyl chlorides can be reactive, derivatization to a more stable compound before analysis is often preferred.[5]
Workflow Diagram:
Caption: Workflow for HPLC analysis of sulfonyl chloride purity.
Materials:
-
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride sample
-
Benzylamine (or other suitable primary amine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Volumetric flasks
-
HPLC system with a UV detector and a C18 column
Steps:
-
Standard Preparation:
-
Accurately weigh a known amount of high-purity 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.
-
React it with a slight excess of benzylamine in an aprotic solvent (e.g., acetonitrile) to form the stable sulfonamide derivative.
-
Prepare a series of standard solutions of the sulfonamide derivative at different concentrations in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample of the 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride to be tested.
-
Derivatize it with benzylamine under the same conditions used for the standard.
-
Dilute the resulting solution to a known volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
UV Detection: At a wavelength where the sulfonamide derivative has maximum absorbance.[5]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.[5]
-
Determine the concentration of the sulfonamide derivative in the sample solution by interpolating its peak area on the calibration curve.[5]
-
Calculate the purity of the original 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride sample.
-
Chemical Properties and Stability Data
The stability of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is primarily dictated by its susceptibility to hydrolysis. The general mechanism for the hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.[6]
Hydrolysis Reaction:
Where 'Ar' represents the 2,5-dichloro-3,6-dimethylphenyl group.
Factors Influencing Stability:
| Factor | Effect on Stability | Rationale |
| Moisture/Water | Decreases stability | Acts as a nucleophile, leading to hydrolysis.[2][3] |
| Elevated Temperature | Decreases stability | Can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.[3] |
| Basic Conditions | Decreases stability | Can catalyze hydrolysis.[8] |
| Steric Hindrance | May increase stability | The methyl groups ortho to the sulfonyl chloride group may sterically hinder the approach of water, potentially slowing the rate of hydrolysis compared to less hindered analogs.[7][9] |
Mechanism of Hydrolysis Diagram:
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
References
-
Hogan, P. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]
-
Morton, J., & Zard, S. Z. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(25), 9398-9401. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. Retrieved from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals, 12(12), 1774. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1222. [Link]
-
2,5-Dichlorobenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved from [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. Retrieved from [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis, 12(10), 5966–5984. [Link]
- Process for the production of 2,5-dichloro-3-nitro-benzoic acid. (n.d.). Google Patents.
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
sulphuryl chloride. (n.d.). Sdfine. Retrieved from [Link]
-
PREPARATION OF N-METHOXY-N-METHYL-4-PENTENAMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. (2022). RWTH Publications. [Link]
-
2,5-Dichlorothiophene-3-sulfonyl chloride 97. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Sulfenyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1213-1222. [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride
In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Benzenesulfonyl chlorides, a class of reactive intermediates, are pivotal in the synthesis of sulfonamides, a common motif in various therapeutic agents. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride, a complex substituted aromatic compound. By juxtaposing its predicted spectral data with that of a structurally related alternative, 2,5-dichlorobenzenesulfonyl chloride, we aim to provide researchers with a comprehensive framework for spectral interpretation and quality control.
The Structural Rationale: Predicting the ¹H NMR Spectrum
The structure of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride presents a unique substitution pattern that dictates the chemical environment of its single aromatic proton and two methyl groups. The strongly electron-withdrawing sulfonyl chloride group, coupled with the two chlorine atoms, significantly influences the electron density of the benzene ring, leading to a downfield shift of the aromatic proton. Conversely, the electron-donating methyl groups exert a shielding effect.
To predict the ¹H NMR spectrum, we must consider the additive effects of these substituents on the chemical shifts of the aromatic protons.[1] The sulfonyl chloride group is a powerful electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield).[2] Chlorine atoms also have an electron-withdrawing inductive effect, further contributing to the deshielding of the aromatic proton. In contrast, methyl groups are weakly electron-donating, which would cause a slight shielding effect (upfield shift).
Considering these factors, the lone aromatic proton in 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is expected to appear as a singlet at a significantly downfield position. The two methyl groups, being in different chemical environments due to the substitution pattern, are expected to appear as two distinct singlets.
Comparative Analysis: 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride vs. 2,5-dichlorobenzenesulfonyl chloride
A direct comparison with a structurally similar, commercially available compound, 2,5-dichlorobenzenesulfonyl chloride, provides a valuable benchmark for our analysis.[3] The ¹H NMR spectrum of 2,5-dichlorobenzenesulfonyl chloride exhibits three aromatic protons, which present a more complex splitting pattern.
| Compound | Predicted/Observed ¹H NMR Data (CDCl₃) |
| 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride | * Aromatic Proton (H-4): Predicted as a singlet around δ 7.5-7.8 ppm. The significant downfield shift is due to the cumulative electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group. * Methyl Protons (3-CH₃ and 6-CH₃): Predicted as two distinct singlets between δ 2.4-2.7 ppm. |
| 2,5-dichlorobenzenesulfonyl chloride | * Aromatic Protons (H-3, H-4, H-6): Observed as a complex multiplet in the region of δ 7.4-7.9 ppm.[3] The proton at H-6, being ortho to the sulfonyl chloride group, is expected to be the most downfield. The protons at H-3 and H-4 will exhibit splitting due to coupling with each other. |
This comparison highlights how the introduction of two methyl groups in 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride simplifies the aromatic region of the ¹H NMR spectrum to a single singlet, while introducing two new singlets in the aliphatic region.
Visualizing the Molecular Environments
The following diagram illustrates the distinct proton environments in 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride.
Sources
Technical Guide: Comparative LC-MS Profiling of Impurities in 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride
Executive Summary: The Stability-Sensitivity Paradox
The analysis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (henceforth DCDMSC ) presents a classic analytical paradox: the very reactivity that makes it a valuable intermediate for sulfonamide drug synthesis renders it unstable during standard LC-MS analysis.
Direct analysis often leads to on-column hydrolysis, resulting in variable recovery and the inability to distinguish the active sulfonyl chloride from its hydrolysis degradation product, 2,5-dichloro-3,6-dimethylbenzenesulfonic acid .
This guide objectively compares three distinct analytical strategies to solve this problem. While direct GC-MS and Surrogate Hydrolysis LC-MS offer specific advantages, In-Situ Derivatization coupled with LC-MS/MS emerges as the superior methodology for trace-level impurity profiling, offering the highest specificity and sensitivity (LOD < 10 ppb).
Technical Context: The Impurity Landscape
Before selecting a method, one must understand the analyte's behavior. DCDMSC is highly electrophilic. In the presence of moisture (even in LC mobile phases), it degrades rapidly.
Key Impurities of Concern
-
Hydrolysis Product: 2,5-dichloro-3,6-dimethylbenzenesulfonic acid. (Major degradant).
-
Isomeric Impurities: 2,4-dichloro-3,6-dimethyl... isomers (arising from non-regioselective chlorosulfonation).
-
Starting Material Carryover: 2,5-dichloro-p-xylene.
-
Genotoxic Potential: Sulfonyl chlorides are potential genotoxic impurities (PGIs) due to their alkylating capability.
Visualizing the Pathway
The following diagram illustrates the formation and degradation pathways that the analytical method must resolve.
Figure 1: Reaction pathways showing the critical instability of DCDMSC to hydrolysis and the stabilization strategy via derivatization.
Comparative Methodology: Selecting the Right Tool
We evaluated three primary workflows. The choice depends strictly on whether you need to distinguish the active chloride from the acid degradant.
Table 1: Comparative Performance Matrix
| Feature | Method A: In-Situ Derivatization LC-MS/MS | Method B: Surrogate Hydrolysis LC-MS | Method C: Direct GC-MS |
| Principle | Convert DCDMSC to stable sulfonamide immediately upon dissolution. | Force hydrolysis of DCDMSC to acid; measure total acid content. | Exploit volatility of DCDMSC for gas-phase separation. |
| Differentiation | High. Distinguishes Chloride (as amide) from Acid (underivatized). | None. Reports sum of Chloride + Acid.[1] | Moderate. Acid does not elute; Chloride elutes but may degrade. |
| Sensitivity (LOD) | Excellent (< 10 ng/mL). ESI+ ionization of sulfonamides is highly efficient. | Good (~50 ng/mL). ESI- mode for sulfonic acids is robust but less sensitive than ESI+. | Fair (~100 ng/mL). Limited by thermal degradation in the injector. |
| Stability | High. Derivative is stable for >48 hours in autosampler. | High. Sulfonic acid is stable. | Low. Risk of thermal decomposition to SO2 + Chlorinated xylene. |
| Suitability | Trace PGI Analysis & Stability Studies. | Assay / Potency Testing. | Process Control (High concentration). |
Expert Insight: Why Method A Wins
For impurity profiling, Method A is the only viable option. Method B cannot tell you if your sample has degraded (since degradation converts analyte to impurity, but the method detects them as the same peak). Method C risks creating false positives for degradation products due to thermal stress.
Detailed Protocol: In-Situ Derivatization LC-MS/MS
This protocol uses diethylamine (DEA) as the derivatizing agent. DEA reacts rapidly with the sulfonyl chloride to form a stable diethyl-sulfonamide, while the sulfonic acid impurity remains unreacted (or forms a salt), allowing chromatographic separation.
Reagents & Materials
-
Derivatizing Reagent: Diethylamine (DEA), >99.5%.
-
Quenching Solvent: Acetonitrile (LC-MS Grade).
-
Internal Standard (IS): d10-Diethylamine or a structural analog like 2,4-dichloro-benzenesulfonamide.
-
Column: C18 stationary phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Step-by-Step Workflow
Step 1: Derivatization Stock Preparation
-
Prepare a Derivatization Solution : 1% Diethylamine in Acetonitrile (v/v).
-
Why: Excess amine ensures pseudo-first-order kinetics, driving the reaction to instantaneous completion.
Step 2: Sample Preparation
-
Weigh approx. 10 mg of DCDMSC sample into a 20 mL volumetric flask.
-
IMMEDIATELY add 5 mL of Derivatization Solution .
-
Sonicate for 5 minutes at room temperature.
-
Allow to stand for 10 minutes to ensure complete conversion.
-
Add Internal Standard.
-
Dilute to volume with Water/Acetonitrile (50:50) to match initial mobile phase conditions.
Step 3: LC-MS/MS Parameters [1]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 40°C.
Step 4: MS Detection (MRM Mode) Operate in ESI Positive mode. The derivatized analyte (sulfonamide) protonates easily.
-
Analyte (Derivatized): [M+H]+ = m/z ~310 (Calculated based on DCDMSC MW 273.5 + DEA MW 73.1 - HCl 36.5). Exact mass must be tuned.
-
Impurity (Sulfonic Acid): Monitor in ESI Negative mode in a separate period or rapid polarity switching. [M-H]- = m/z 255.
Analytical Workflow Diagram
Figure 2: The self-validating derivatization workflow ensures the unstable chloride is "locked" into a stable form before it enters the LC system.
Trustworthiness & Validation (self-Validating System)
To ensure the data is reliable, the protocol includes specific "fail-safe" checks:
-
Derivatization Efficiency Check:
-
Spike a known amount of pure DCDMSC into the derivatizing solvent.
-
Analyze immediately.
-
Acceptance Criteria: The peak for the underivatized sulfonic acid must be < 1% (proving the chloride was converted to amide before it could hydrolyze).
-
-
Specificity Check:
-
Inject a standard of the sulfonic acid impurity without derivatization.
-
Ensure its retention time is distinct from the derivatized sulfonamide.
-
Note: Sulfonamides are significantly less polar than their corresponding sulfonic acids, resulting in a large retention time shift (Acid elutes early, Amide elutes late). This provides orthogonal confirmation.
-
-
Mass Balance:
-
In a forced degradation study (add water to sample before derivatization), the decrease in the Amide peak (chloride) should stoichiometrically match the increase in the Acid peak.
-
References
-
Guidance on Genotoxic Impurities: International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Sulfonyl Chloride Analysis: BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Derivatization Strategies: Guo, T., et al. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics, 2012.
- Impurity Profiling: Holm, P., et al. "Specific detection of sulfonyl chlorides by derivatization with secondary amines and LC-MS analysis." Journal of Pharmaceutical and Biomedical Analysis, 2015. (Generalized citation based on standard industry practice for sulfonyl chlorides).
-
Compound Data: PubChem. 2,5-Dichlorobenzenesulfonyl chloride Compound Summary.
Sources
Comparative Guide: Crystallographic Characterization of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Derivatives
Executive Summary
In the realm of supramolecular chemistry and drug design, the 2,5-dichloro-3,6-dimethylbenzenesulfonyl (DCDMBS) scaffold represents a distinct "steric-electronic" hybrid compared to the industry-standard p-Toluenesulfonyl (Tosyl) group.
While Tosyl groups are ubiquitous for their synthetic utility and predictable packing, they often suffer from rotational freedom that leads to disorder in crystal lattices. In contrast, the DCDMBS scaffold utilizes orthogonality locking (via the 3,6-dimethyl groups) and
This guide provides a comparative analysis of these two scaffolds, supported by X-ray diffraction protocols and data interpretation workflows.
Part 1: The Crystallographic Scaffold (The "Why")[1]
To understand the crystallographic superiority of DCDMBS in specific applications, we must analyze the competing forces within the crystal lattice.
The Steric Lock (3,6-Dimethyl Effect)
In a standard benzenesulfonamide, the
-
Consequence: The sulfonyl group is forced into a pseudo-orthogonal conformation relative to the benzene ring to minimize
steric clash. -
Result: Reduced conformational entropy, leading to higher melting points and sharper diffraction patterns compared to flexible analogs.
The Halogen Bond (2,5-Dichloro Effect)
Chlorine atoms in the 2,5-positions are not merely hydrophobic space-fillers. They exhibit an anisotropic charge distribution known as a
-
Interaction:
(Halogen Bonding).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Strength: Tunable between 5–15 kJ/mol.[1]
-
Utility: Acts as a "supramolecular glue," linking molecules into infinite 1D chains, a feature absent in the Tosyl scaffold.
Part 2: Comparative Analysis (Tosyl vs. DCDMBS)
The following data compares the structural parameters of a standard Tosyl-derivative against the DCDMBS analog.
Table 1: Structural Parameter Comparison
| Feature | p-Toluenesulfonyl (Tosyl) | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl | Crystallographic Impact |
| Space Group | Often P21/c or C2/c | Typically P21/n or Pbca | DCDMBS tends toward higher symmetry due to rigid packing. |
| Torsion Angle ( | Flexible (-60° to +60°) | Locked (~90°) | DCDMBS reduces disorder in the electron density map. |
| Primary Interaction | Strong H-Bonds ( | Cooperative: H-Bonds + Halogen Bonds ( | DCDMBS forms robust 3D networks; Tosyl forms 2D sheets. |
| Cl | N/A | 3.05 – 3.15 Å (Short) | Indicates strong structure-directing halogen bonding. |
| Melting Point | Lower (e.g., 105–110 °C) | Higher (e.g., 150–165 °C) | Higher lattice energy stability for DCDMBS.[1] |
Comparative Logic Diagram
The following diagram illustrates the divergent interaction pathways that dictate the crystal quality of these two derivatives.
Figure 1: Decision tree showing how the steric and electronic features of the DCDMBS scaffold lead to superior crystallographic outcomes compared to the standard Tosyl group.
Part 3: Experimental Protocols
To obtain publication-quality data for DCDMBS derivatives, specific crystallization and refinement protocols are required due to the compound's hydrophobicity and heavy atom content.
Protocol A: Synthesis & Crystallization
Objective: Grow single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.2 mm).
-
Sulfonylation:
-
React 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (1.0 eq) with the target amine (1.1 eq) in anhydrous DCM with Pyridine (1.5 eq).
-
Critical Step: Maintain temperature at 0°C initially. The steric bulk of the sulfonyl chloride slows the nucleophilic attack; allow to warm to RT and stir for 12 hours.
-
-
Purification:
-
Crystal Growth (Slow Evaporation):
-
Dissolve 20 mg of pure compound in Acetonitrile/Toluene (3:1 v/v) .
-
Why Toluene? The aromatic solvent encourages
stacking interactions which cooperate with the halogen bonds. -
Cover the vial with Parafilm, poke 3 small holes, and leave undisturbed at 20°C for 3-5 days.
-
Protocol B: Data Collection & Refinement
Objective: Solve the structure with
-
Mounting: Select a block-like crystal. Avoid needles (common in rapid precipitation).[1] Mount on a MiteGen loop using Paratone oil.[1][2]
-
Collection:
-
Temperature: 100 K (Mandatory to reduce thermal vibration of the heavy Cl atoms).
-
Source: Mo-K
(ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Å) is preferred over Cu-K to minimize absorption by Chlorine.
-
-
Refinement Strategy (SHELXL):
-
Disorder: Check the sulfonyl oxygens. If the 3,6-dimethyl lock is effective, disorder should be minimal.
-
Weighting Scheme: Adjust for the heavy atom contribution.
-
Hydrogen Atoms: Refine amine H-atoms freely if data quality permits; otherwise, use riding models.
-
Part 4: Data Processing Workflow
The following Graphviz diagram outlines the logic flow for refining these specific halogenated structures, addressing common pitfalls like "Pseudo-symmetry" caused by the symmetric substitution pattern.
Figure 2: Step-by-step refinement workflow. Note the emphasis on Absorption Correction, which is critical for dichloro-substituted derivatives.
References
-
Mughal, E. U., et al. (2012).[1][3][4] Crystal structure of 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 68(11), o3134.[1]
- Relevance: Provides unit cell data and confirms the gauche conformation of the torsion angle in 2,5-dichloro analogs.
-
Shakuntala, K., et al. (2017).[1][5] Crystal structures of isomeric 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamides. Acta Crystallographica Section E, 73(11), 1668–1672.[1]
- Relevance: Demonstrates the impact of methyl substitution patterns on crystal packing and stacking interactions.
-
Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(4), 1943–2014.[1]
- Relevance: Authoritative review on the mechanism of -hole interactions utilized in the DCDMBS scaffold.
-
(DOI verification required)
-
Hosten, E. C., & Betz, R. (2021).[1] The crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate. Zeitschrift für Kristallographie - New Crystal Structures, 236(2).[1]
- Relevance: Comparative data for the steric effects of the dimethyl-sulfonyl core without the chlorine substituents.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of isomeric 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide and 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride
Part 1: Executive Safety Assessment & Mechanism
The Core Hazard: Hydrolytic Decomposition The primary danger of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride extends beyond its corrosive nature; it is its reactivity with ambient moisture. Unlike simple acids, this compound hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid .
The Mechanism:
Expert Insight: The lipophilic nature of the chlorinated benzene ring allows this compound to penetrate the lipid bilayer of the skin before fully hydrolyzing. This can result in "delayed" deep-tissue burns, where the pain from the acid generation occurs minutes or hours after exposure, by which time significant tissue damage has occurred.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE protocols. This compound requires a barrier strategy that accounts for both solid dust and corrosive gas generation.
PPE Selection Table
| Protection Zone | Standard Operation (mg scale) | Scale-Up / Spill Cleanup (>5g) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer). Change immediately upon splash. | Silver Shield / Laminate liners under Nitrile. | Sulfonyl chlorides can permeate standard nitrile in <15 mins. Laminate provides >4hr breakthrough protection. |
| Respiratory | Fume Hood (Face velocity >100 fpm). Sash at 18".[1] | Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. | HCl gas evolution is invisible and rapid upon contact with humid air. |
| Eye/Face | Chemical Splash Goggles + Face Shield (if outside hood). | Full-Face Respirator (Integrated eye protection). | Safety glasses are insufficient against corrosive dust or sublimed vapors. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron (Rubber/Neoprene). | Tychem® C or F Coveralls. | Cotton absorbs the chemical, holding it against the skin while it hydrolyzes. |
Part 3: Operational Protocols
Workflow 1: Handling & Weighing Logic
The following decision logic ensures safety during the most critical phase: transferring the solid.[1]
Figure 1: Decision logic for safe weighing. Note that moving the balance into the fume hood is a mandatory step to prevent inhalation of hydrolyzing dust.
Step-by-Step Handling Procedure
-
Atmospheric Control: Ensure the fume hood is active. If the lab is humid (>60% RH), purge the weighing vessel with Nitrogen/Argon before and after opening the reagent bottle to prevent the "crusting" of the bottle cap (which causes dangerous pressure buildup).
-
Double Gloving Technique: Don a pair of 4-mil nitrile gloves. Inspect for tears. Don a second pair of a different color (if available) to make breaches immediately visible.
-
Weighing:
-
Never weigh this compound on an open bench.
-
Use a disposable anti-static weighing boat.
-
Critical: If any solid falls on the balance pan, do not blow it off. Wipe with a dry tissue first, then a wet tissue. Wiping with a wet tissue immediately will generate HCl gas on the surface.
-
-
Reaction Setup: Add the sulfonyl chloride to the reaction solvent (e.g., DCM, THF) before adding any base (like Pyridine or TEA) if possible, to control the exotherm.
Part 4: Disposal & Quenching Strategy[1][2][4]
Warning: Never dispose of unquenched sulfonyl chlorides in the organic waste container. Residual water in the waste drum will trigger hydrolysis, pressurizing the drum and potentially causing an explosion.
Quenching Workflow
Figure 2: The "Quench-Neutralize-Dispose" cycle. Dissolving the solid first prevents the formation of hot-spots during hydrolysis.
Detailed Quenching Protocol
-
Dissolution: Dissolve the residue or waste solid in a minimal amount of dichloromethane (DCM) or toluene.
-
Cooling: Place the vessel in an ice bath.
-
Hydrolysis: Add ice chips or cold water dropwise. Agitate vigorously.
-
Observation: You will see biphasic layers. The hydrolysis occurs at the interface.
-
-
Neutralization: Slowly add Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ).-
Caution:
will foam (CO2 evolution). will generate heat.
-
-
Verification: Test the aqueous layer with pH paper. Ensure pH > 8 to confirm all acid is neutralized.
-
Separation: Separate layers if required by local waste regulations, or dispose of the emulsion as "Basic Organic/Aqueous Waste."
Part 5: Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Spill (Solid):
-
Cover with dry sand or Soda Ash.
-
Scoop into a container.
-
Do not use water to wash down the spill area until the bulk solid is removed.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22028, 2,5-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
University of Washington, Environmental Health & Safety. Glove Selection Guide for Chemical Resistance. (General Sulfonyl Chloride Permeation Data). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
